2,5-Dibromopyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYKHEOWZLJZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466937 | |
| Record name | 2,5-dibromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23229-26-7 | |
| Record name | 2,5-dibromopyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2,5-Dibromopyrazine
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound (CAS No. 23229-26-7). This versatile heterocyclic compound serves as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.
Overview and Chemical Identity
This compound is a halogenated aromatic heterocycle characterized by a pyrazine (B50134) ring substituted with two bromine atoms.[1] These bromine atoms serve as highly versatile reactive handles, making the compound an essential building block in organic synthesis.[2][3] Its ability to participate in a wide array of chemical transformations, particularly cross-coupling reactions, allows for the precise construction of complex molecular architectures.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 3,6-Dibromopyrazine, Pyrazine, 2,5-dibromo- | [4][5] |
| CAS Number | 23229-26-7 | [2][4] |
| Molecular Formula | C₄H₂Br₂N₂ | [1][2] |
| Molecular Weight | 237.88 g/mol | [2][4] |
| Appearance | White to light yellow/orange solid powder or crystal | [1][2][6] |
| Melting Point | 45.0 to 49.0 °C | [1][5][6] |
| Boiling Point | 234.0 ± 35.0 °C (Predicted) | [5][6] |
| Density | ~2.2 g/cm³ (2.197 g/cm³) | [1][5][6] |
| Solubility | Soluble in DMSO, N,N-dimethylformamide; Poorly soluble in water | [1] |
| pKa | -4.28 ± 0.10 (Predicted) | [6] |
| Flash Point | 95 °C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Standard spectral data are available from various sources.
Table 2: Spectroscopic Data References for this compound
| Technique | Source Information |
| ATR-IR | Spectrum available from Bio-Rad Laboratories, Inc. Instrument: Bruker Tensor 27 FT-IR.[4] |
| FT-Raman | Spectrum available from Bio-Rad Laboratories, Inc. Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[4] |
| NMR, HPLC, LC-MS | Data available from suppliers like BLD Pharm.[7] |
| Gas Chromatography | Purity typically assayed at >95% or >98% via GC.[8][9] |
Synthesis of this compound
The synthesis of this compound is well-documented, with the most common route involving a Sandmeyer-type reaction starting from 5-bromo-2-pyrazinamine.
Experimental Protocol: Synthesis from 5-bromo-2-pyrazinamine
This protocol is adapted from established literature procedures.[10][11]
Reagents:
-
5-bromo-2-pyrazinamine (1.0 eq, e.g., 3.0 g, 17.2 mmol)
-
Aqueous Hydrobromic Acid (HBr)
-
Bromine (Br₂) (3.0 eq, e.g., 8.2 g, 51.7 mmol)
-
Aqueous Sodium Nitrite (B80452) (NaNO₂) (2.5 eq, e.g., 2.97 g, 43.0 mmol)
-
40% Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a cooled solution of aqueous HBr (e.g., in an ice-acetone bath at -15 °C), add 5-bromo-2-pyrazinamine (1.0 eq) and bromine (3.0 eq).[10][11]
-
Stir the mixture. Slowly add an aqueous solution of sodium nitrite (2.5 eq) dropwise over 1 hour, ensuring the internal temperature is maintained below 5 °C.[10][11]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[10][11]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10]
-
Upon completion, carefully neutralize the reaction mixture to a pH of 7-8 with a 40% NaOH solution.[10][11]
-
Extract the product from the aqueous layer using diethyl ether or dichloromethane.[1][10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[10][11]
-
Concentrate the organic solution under reduced pressure (below 30 °C) to yield this compound, typically as a brown oil or solid.[10][11]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Key Reactions
The two bromine atoms on the pyrazine ring are the primary sites of reactivity, enabling a variety of synthetic transformations. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the C-Br bonds towards nucleophilic substitution and facilitates oxidative addition in cross-coupling reactions.
Caption: Overview of the primary reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.
Suzuki-Miyaura Coupling: This is one of the most common reactions involving this compound. It couples the pyrazine core with aryl or vinyl boronic acids or esters.[1] The reactivity of the C-X bond in Suzuki couplings follows the trend I > Br > Cl, making the C-Br bonds in this compound sufficiently reactive for efficient coupling, often requiring higher temperatures than their diiodo- counterparts.[12] This reaction is instrumental in synthesizing complex poly-aromatic systems for various applications.[13]
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
General Experimental Protocol for Suzuki Coupling
This protocol provides a general methodology for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2-2.5 eq for double coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Degas the resulting mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[12]
-
Heat the reaction mixture with stirring to the required temperature (typically 90-110 °C) for several hours.[12]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry the organic layer, concentrate it under vacuum, and purify the residue, typically by column chromatography, to obtain the coupled product.
Other Cross-Coupling Reactions:
-
Heck Coupling: While feasible, the Heck reaction with 2,5-dibromopyridine (B19318) (a related compound) can sometimes lead to unexpected dimerization products, suggesting that careful optimization is required for pyrazine substrates.[14]
-
Stille and Sonogashira Couplings: These reactions are also widely used to functionalize the this compound core, introducing organostannane and terminal alkyne groups, respectively.[3]
Other Reactions
-
Halogen Exchange: The bromine atoms can be efficiently substituted by iodine through reaction with sodium iodide, providing the more reactive 2,5-diiodopyrazine (B123192) intermediate.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient pyrazine ring allows for the displacement of the bromide ions by various nucleophiles, such as amines, alcohols, and thiols, although this often requires harsh conditions or activation by a strong electron-withdrawing group.
Applications in Research and Development
This compound is a cornerstone intermediate in several high-value chemical industries.
-
Pharmaceutical Development: It is a key building block for synthesizing novel therapeutic agents.[2] Its pyrazine core is a common scaffold in drugs targeting various diseases, including cancer and inflammatory conditions.[2]
-
Agricultural Chemistry: The compound is used to create effective and targeted pesticides and herbicides.[2]
-
Material Science: It is explored for its potential in creating novel organic materials, such as conductive polymers and organic semiconductors for electronic applications.[2]
-
Biological Research and Bioconjugation: Researchers use this compound to study biological pathways.[2] Recent studies have investigated quaternized dibromopyrazines as reagents for the site-selective rebridging of disulfide bonds in antibodies, opening new avenues for antibody-drug conjugates.[15]
Safety and Handling
This compound must be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P305+P351+P338 | [4] |
| Risk Phrases (obsolete) | R36/37/38: Irritating to eyes, respiratory system and skin. | [5] |
| Safety Phrases (obsolete) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [5] |
| Storage | Store in a dark, dry place at room temperature or refrigerated (0-8°C).[2][6] |
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its well-defined physical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for chemists in academia and industry. Its continued use in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials underscores its importance in modern chemical science. Proper handling and an understanding of its reactivity are essential for leveraging its full synthetic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 23229-26-7 [m.chemicalbook.com]
- 7. 23229-26-7|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 23229-26-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound | 23229-26-7 | TCI AMERICA [tcichemicals.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 23229-26-7 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,5-Dibromopyrazine: A Core Scaffold in Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromopyrazine is a pivotal heterocyclic building block, extensively utilized in the synthesis of complex organic molecules. Its unique electronic properties and the reactivity of its bromine substituents make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic protocols of this compound. It further details its significant role in drug discovery, with a focus on its application as a scaffold for kinase inhibitors, exemplified by the therapeutic agent Radotinib and its interaction with the BCR-ABL signaling pathway. Detailed experimental workflows for the synthesis and screening of such compounds are also presented.
Molecular Structure and Chemical Formula
This compound is a disubstituted pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The bromine atoms are located at the 2 and 5 positions of the pyrazine ring.
Chemical Identifiers:
-
IUPAC Name: this compound
-
Chemical Formula: C₄H₂Br₂N₂
-
CAS Number: 23229-26-7[1]
-
Molecular Weight: 237.88 g/mol [1]
-
SMILES: C1=C(N=CC(=N1)Br)Br[1]
-
InChI Key: KIYKHEOWZLJZSB-UHFFFAOYSA-N[1]
Physicochemical Properties
This compound typically appears as a white to light yellow solid.[2] It exhibits low solubility in water but is soluble in various organic solvents.
| Property | Value | Reference(s) |
| Melting Point | 45-49 °C | [3] |
| Boiling Point | 234.0 ± 35.0 °C (Predicted) | [4] |
| Density | 2.197 g/cm³ | [5] |
| Flash Point | 95.347 °C | [5] |
| Appearance | White to light yellow solid | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from aminopyrazine.
Experimental Protocol: Synthesis from 2-Amino-5-bromopyrazine
This protocol is adapted from established synthetic routes.
Step 1: Synthesis of 5-bromo-2-pyrazinamine
-
Dissolve 5.0 g (52.6 mmol) of aminopyrazine in 150 mL of chloroform (B151607).
-
Add 5.11 mL (63.2 mmol) of pyridine (B92270) to the solution.
-
Over a period of one hour, add a solution of 3.24 mL (63.2 mmol) of bromine in 50 mL of chloroform dropwise.
-
Stir the mixture for 30 minutes.
-
Dilute the reaction mixture with 50 mL of water and stir for an additional 10 minutes.
-
Separate the organic layer, wash it with 50 mL of water, and dry it over magnesium sulfate.
-
Evaporate the solvent under vacuum.
-
Purify the resulting residue by column chromatography using a 1:4 mixture of ethyl acetate (B1210297) and n-pentane as the eluent to obtain 5-bromo-2-pyrazinamine.[3]
Step 2: Synthesis of this compound
-
In a cooled ice-acetone bath, add 317 mg (1.82 mmol) of 5-bromo-2-pyrazinamine to 2 mL of a 48% aqueous solution of hydrobromic acid.
-
Stir the mixture for 5 minutes.
-
Add 0.28 mL (5.46 mmol) of bromine.
-
Over a period of 15 minutes, add a solution of 314 mg (4.55 mmol) of sodium nitrite (B80452) in water dropwise.
-
Stir the mixture for 30 minutes and then allow it to warm to room temperature over 30 minutes.
-
Add a solution of 2.6 g of sodium hydroxide (B78521) in 7 mL of water and stir for 1 hour.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers and evaporate the solvent under vacuum to yield this compound.[3]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound serves as a versatile starting material for the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy.[6] The two bromine atoms provide reactive handles for introducing different substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of structure-activity relationships (SAR).
Case Study: Radotinib and the BCR-ABL Signaling Pathway
Radotinib (trade name Supect) is a second-generation tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[2][3] The molecular structure of Radotinib features a pyrazine ring, highlighting the importance of this scaffold. Radotinib targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of leukemia cells.[2][6]
The BCR-ABL oncoprotein activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[7][8] Radotinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking these downstream signals, leading to the suppression of leukemic cell growth.[6]
Experimental Workflow: From this compound to Kinase Inhibitor
The development of a novel kinase inhibitor from this compound involves a multi-step process encompassing chemical synthesis, in vitro screening, and biological evaluation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This generalized protocol outlines the key steps for a Suzuki-Miyaura cross-coupling reaction to synthesize a 2,5-disubstituted pyrazine derivative.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined reactivity allows for the efficient construction of diverse molecular architectures, making it a key starting material for the development of novel therapeutic agents. The successful application of the pyrazine scaffold in clinically approved drugs like Radotinib underscores the potential of this compound in the ongoing quest for new and effective treatments for a range of diseases, particularly cancer. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique properties of this important heterocyclic compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Radotinib - Wikipedia [en.wikipedia.org]
- 3. What is Radotinib used for? [synapse.patsnap.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. tandfonline.com [tandfonline.com]
- 6. What is the mechanism of Radotinib? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,5-Dibromopyrazine for Researchers and Drug Development Professionals
Introduction: 2,5-Dibromopyrazine is a versatile halogenated heterocyclic compound that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique electronic properties and reactive bromine substituents make it an invaluable scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and proteomics research.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development. The following tables summarize its key properties.
| Identifier | Value |
| CAS Number | 23229-26-7[1][2][3] |
| Molecular Formula | C4H2Br2N2[1][2][3] |
| Molecular Weight | 237.88 g/mol [1][2][3] |
| Appearance | White to light yellow solid[1] |
| Property | Value |
| Melting Point | 45-49 °C[1] |
| Boiling Point | 234.0 ± 35.0 °C (Predicted) |
| Density | 2.2 g/cm³[1] |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF); poor solubility in water.[1] |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is typically achieved through a two-step process starting from aminopyrazine. The following protocol provides a detailed methodology for its preparation in a laboratory setting.
Step 1: Synthesis of 5-Bromo-2-pyrazinamine
-
Dissolve 5.0 grams (52.6 mmol) of aminopyrazine in 150 mL of chloroform (B151607) in a round-bottom flask.
-
Add 5.11 mL (63.2 mmol) of pyridine (B92270) to the solution.
-
Over a period of one hour, add a solution of 3.24 mL (63.2 mmol) of bromine in 50 mL of chloroform dropwise to the reaction mixture.
-
Stir the mixture for an additional 30 minutes.
-
Quench the reaction by adding 50 mL of water and stir for 10 minutes.
-
Separate the organic layer and wash it with 50 mL of water.
-
Dry the organic layer over magnesium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography using a mixture of ethyl acetate (B1210297) and n-pentane (1:4) as the eluent to obtain 5-bromo-2-pyrazinamine.
Step 2: Synthesis of this compound
-
In a flask cooled in an ice-acetone bath, add 317 mg (1.82 mmol) of 5-bromo-2-pyrazinamine to 2 mL of hydrobromic acid (48% aqueous solution).
-
Stir the mixture for 5 minutes, then add 0.28 mL (5.46 mmol) of bromine.
-
Slowly add a solution of 314 mg (4.55 mmol) of sodium nitrite (B80452) in water dropwise over 15 minutes.
-
Stir the reaction mixture for 30 minutes and then allow it to warm to room temperature over 30 minutes.
-
Add a solution of 2.6 grams of sodium hydroxide (B78521) in 7 mL of water and stir for 1 hour.
-
Extract the product with dichloromethane.
-
Combine the organic layers and evaporate the solvent under vacuum to yield this compound.[1]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazine (B50134) ring is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This compound serves as an excellent starting material for the synthesis of a diverse range of kinase inhibitors through reactions like the Suzuki coupling, allowing for the introduction of various aryl and heteroaryl substituents.
Case Study: Synthesis of a p38 MAPK Inhibitor Precursor
The p38 mitogen-activated protein kinase (MAPK) is a critical enzyme in the inflammatory signaling cascade, making it a key target for the development of anti-inflammatory drugs. The following is a representative protocol for a Suzuki coupling reaction using this compound to synthesize a precursor for a p38 MAPK inhibitor.
Experimental Protocol: Suzuki Coupling of this compound with 4-Fluorophenylboronic Acid
-
To a reaction vessel, add this compound (1.0 eq), 4-fluorophenylboronic acid (2.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Add a base, for example, an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene (B28343) and ethanol.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2,5-bis(4-fluorophenyl)pyrazine.
The p38 MAPK Signaling Pathway
Inhibition of p38 MAPK can effectively block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β. The diagram below illustrates the central role of p38 MAPK in this pathway.
Application in Chemical Proteomics: Activity-Based Protein Profiling
Chemical proteomics utilizes chemical probes to study protein function directly in complex biological systems. Activity-based protein profiling (ABPP) is a powerful technique within chemical proteomics that employs covalent probes to assess the functional state of enzymes. This compound can be functionalized to create such probes, for example, by incorporating a reactive "warhead" and a reporter tag.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
The following diagram outlines a general workflow for an ABPP experiment to identify the targets of a novel inhibitor. A this compound-derived probe could be designed to target a specific class of enzymes.
Conclusion
This compound is a cornerstone synthetic intermediate with significant applications in drug discovery and chemical biology. Its straightforward synthesis and the versatility of its chemical transformations, particularly in forming carbon-carbon and carbon-nitrogen bonds, have established it as a privileged scaffold for the development of kinase inhibitors and other biologically active molecules. The continued exploration of this compound and its derivatives is poised to yield further innovations in the fields of medicinal chemistry and proteomics.
References
- 1. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
- 2. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,5-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromopyrazine is a pivotal intermediate in organic synthesis, particularly valued in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its pyrazine (B50134) core, functionalized with two reactive bromine atoms, offers a versatile scaffold for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[1] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.
Introduction
Pyrazine derivatives are a significant class of heterocyclic aromatic compounds that are integral to the structure of many biologically active molecules and functional materials.[2] Among these, this compound (C₄H₂Br₂N₂) stands out as a key building block.[1] It is a white or light yellow solid powder at room temperature, with a melting point between 45 and 49 degrees Celsius.[3] This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) and N,N-dimethylformamide but has limited solubility in water.[3] The bromine atoms on the pyrazine ring are readily displaced, making it an excellent substrate for constructing more complex molecular architectures.[3]
Synthesis Pathways
The most prominently documented method for the synthesis of this compound proceeds via a two-step reaction starting from aminopyrazine. This pathway involves the initial bromination of aminopyrazine to form 5-bromo-2-pyrazinamine, followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom.
Pathway 1: From Aminopyrazine
This synthetic route is a two-step process that begins with the bromination of aminopyrazine, followed by a diazotization reaction and subsequent substitution with bromide.
Caption: Synthesis of this compound from Aminopyrazine.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Synthesis of 5-bromo-2-pyrazinamine (Intermediate)
This protocol outlines the initial bromination of aminopyrazine.
Materials:
-
Aminopyrazine
-
Chloroform
-
Pyridine
-
Bromine
-
Water
-
Magnesium sulfate (B86663)
-
Ethyl acetate (B1210297)
-
n-Pentane
Procedure:
-
Dissolve 5.0 grams (52.6 millimoles) of aminopyrazine in 150 milliliters of chloroform.[3]
-
Add 5.11 milliliters (63.2 millimoles) of pyridine to the solution.[3]
-
Over a period of one hour, add a solution of 3.24 milliliters (63.2 millimoles) of bromine in 50 milliliters of chloroform dropwise.[3]
-
Stir the mixture for 30 minutes.[3]
-
Dilute the reaction mixture with 50 milliliters of water and stir for an additional 10 minutes.[3]
-
Separate the organic layer and wash it with 50 milliliters of water.[3]
-
Dry the organic layer over magnesium sulfate and then evaporate the solvent under vacuum.[3]
-
Purify the resulting residue by column chromatography using a mixture of ethyl acetate and n-pentane (1:4) as the eluent to obtain 5-bromo-2-pyrazinamine.[3]
Synthesis of this compound from 5-bromo-2-pyrazinamine
This protocol details the conversion of the intermediate to the final product.
Materials:
-
5-bromo-2-pyrazinamine
-
Hydrobromic acid (48% aqueous solution)
-
Bromine
-
Sodium nitrite (B80452)
-
Sodium hydroxide (B78521)
-
Dichloromethane
-
Diethyl ether
-
Sodium sulfate
Procedure Option A:
-
In a flask cooled with an ice-acetone bath, add 317 milligrams (1.82 millimoles) of 5-bromo-2-pyrazinamine to 2 milliliters of a 48% aqueous solution of hydrobromic acid.[3]
-
Stir the mixture for 5 minutes and then add 0.28 milliliters (5.46 millimoles) of bromine.[3]
-
Dropwise, add a solution of 314 milligrams (4.55 millimoles) of sodium nitrite in water over 15 minutes.[3]
-
Stir the mixture for 30 minutes and then allow it to warm to room temperature over another 30 minutes.[3]
-
Add a solution of 2.6 grams of sodium hydroxide in 7 milliliters of water and stir for 1 hour.[3]
-
Extract the mixture with dichloromethane.[3]
-
Combine the organic layers and evaporate the solvent under vacuum to yield this compound.[3]
Procedure Option B:
-
To an aqueous solution of hydrobromic acid at -15°C, add 3 grams (17.241 mmol) of 5-bromopyrazin-2-amine and 8.2 grams (51.729 mmol) of bromine.[4]
-
Over a period of 1 hour at -10°C, add an aqueous solution of 2.97 grams (43.0103 mmol) of sodium nitrite, ensuring the internal temperature remains below 5°C.[4]
-
Stir the mixture for 1 hour at 0°C.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, neutralize the reaction mass with a 40% sodium hydroxide solution.[4]
-
Extract the product with diethyl ether.[4]
-
Dry the organic layer over sodium sulfate and concentrate it under reduced pressure (below 30°C) to yield this compound as a brown oil.[4]
Quantitative Data Summary
The following table summarizes the quantitative data from the described synthesis protocols.
| Parameter | Step 1: Synthesis of 5-bromo-2-pyrazinamine | Step 2: Synthesis of this compound (Option B) |
| Starting Material | Aminopyrazine | 5-bromopyrazin-2-amine |
| Reagents | Bromine, Pyridine, Chloroform | Hydrobromic acid, Bromine, Sodium nitrite, Sodium hydroxide |
| Reactant Quantities | Aminopyrazine: 5.0 g (52.6 mmol) | 5-bromopyrazin-2-amine: 3 g (17.241 mmol) |
| Bromine: 3.24 mL (63.2 mmol) | Bromine: 8.2 g (51.729 mmol) | |
| Pyridine: 5.11 mL (63.2 mmol) | Sodium nitrite: 2.97 g (43.0103 mmol) | |
| Reaction Temperature | Not specified, dropwise addition | -15°C to 0°C |
| Reaction Time | 30 minutes stirring | 2 hours total |
| Product Yield | Not specified | 1 g (24.4%)[4] |
| Purification Method | Column Chromatography | Extraction and concentration |
Logical Workflow for Synthesis and Purification
The overall process can be visualized as a sequential workflow from starting materials to the final purified product.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound, primarily from aminopyrazine, is a well-established process that provides a valuable intermediate for further chemical elaboration. The protocols outlined in this guide, supported by quantitative data, offer a solid foundation for researchers and professionals in the field of drug development and materials science to produce this key building block. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving optimal yields and purity. The versatility of this compound in subsequent reactions underscores its importance in the synthesis of novel and complex molecules.
References
The Synthetic Versatility of 2,5-Dibromopyrazine: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of 2,5-dibromopyrazine as a pivotal building block in modern organic synthesis. With its unique electronic properties and two reactive bromine atoms, this pyrazine (B50134) derivative offers a versatile platform for the construction of complex molecular architectures, finding significant utility in the development of pharmaceuticals, agrochemicals, and advanced organic materials.
Physicochemical Properties and Synthesis
This compound (CAS No: 23229-26-7) is a white to light yellow crystalline solid with a molecular weight of 237.88 g/mol .[1] It is characterized by a melting point range of 45-49 °C.[1] The compound is soluble in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), but exhibits poor solubility in water.[1] The two bromine atoms on the electron-deficient pyrazine ring are susceptible to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 2-amino-5-bromopyrazine (B17997) followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on the diazotization of 2-amino-5-bromopyrazine.
Materials:
-
2-Amino-5-bromopyrazine
-
Hydrobromic acid (48% aqueous solution)
-
Bromine
-
Sodium nitrite (B80452)
-
Sodium hydroxide
-
Diethyl ether
-
Sodium sulfate (B86663)
-
Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to -15 °C in an ice-salt bath, add 2-amino-5-bromopyrazine (3 g, 17.24 mmol) to an aqueous solution of hydrobromic acid.
-
To this suspension, add bromine (8.2 g, 51.73 mmol) while maintaining the temperature at -15 °C.
-
Slowly add a solution of sodium nitrite (2.97 g, 43.01 mmol) in water over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture for an additional hour at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a 40% aqueous solution of sodium hydroxide.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. A typical yield for this procedure is around 24.4%.[2]
Key Applications in Cross-Coupling Reactions
The carbon-bromine bonds in this compound are amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl and vinyl-substituted pyrazines from this compound. The reactivity of the C-Br bond in these reactions is generally moderate, often requiring elevated temperatures.[3]
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 85 | Fictional Example |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 | Fictional Example |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 78 | Fictional Example |
| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 80 | 65 | Fictional Example |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound. (Note: These are illustrative examples and conditions may vary based on the specific substrate.)
Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,5-diphenylpyrazine.
Stille and Sonogashira Couplings
This compound also serves as a substrate in Stille and Sonogashira cross-coupling reactions, enabling the introduction of organotin and terminal alkyne moieties, respectively. These reactions expand the synthetic utility of this building block for the creation of diverse molecular structures.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Co-catalyst/Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 75 | Fictional Example |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 88 | [4] |
| Sonogashira | 4-Ethylphenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 41 | [4] |
Table 2: Stille and Sonogashira Coupling Reactions of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) of the bromine atoms. This allows for the direct introduction of various heteroatom nucleophiles.
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | K₂CO₃ | DMSO | 120 | 85 | Fictional Example |
| Sodium methoxide | - | Methanol | reflux | 95 | Fictional Example |
| Piperidine | Et₃N | NMP | 100 | 78 | Fictional Example |
Table 3: Nucleophilic Aromatic Substitution Reactions of this compound.
Applications in Drug Discovery and Materials Science
The pyrazine core is a prevalent scaffold in many biologically active molecules and functional organic materials. This compound serves as a key starting material for the synthesis of a wide range of these valuable compounds.
Drug Discovery
The pyrazine nucleus is a recognized pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[5][6] The ability to functionalize the 2 and 5 positions of the pyrazine ring via the methodologies described above allows for the generation of diverse libraries of compounds for drug discovery programs. For instance, the pyrazinamide (B1679903), an important anti-tuberculosis drug, highlights the significance of the pyrazine core in medicinal chemistry.[5]
Organic Electronics
Derivatives of this compound are being explored for their potential in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).[7][8] The electron-accepting nature of the pyrazine ring makes it a suitable component for creating donor-acceptor type molecules with desirable photophysical properties. Sonogashira coupling of this compound with various aryl acetylenes has been employed to synthesize novel materials for OLED applications.[4] These materials can exhibit enhanced electron-transporting properties, leading to improved device performance.[4]
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its utility is primarily derived from the reactivity of its two bromine atoms, which can be selectively functionalized through a variety of powerful synthetic methods, including Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution. These transformations provide access to a vast array of substituted pyrazine derivatives with significant potential in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of the key uses of this compound, along with practical experimental protocols, to aid researchers in harnessing the full synthetic potential of this important heterocyclic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Physical properties like melting and boiling point of 2,5-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 2,5-Dibromopyrazine, with a specific focus on its melting and boiling points. The information contained herein is intended to support research, development, and quality control activities involving this compound.
Introduction to this compound
This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its chemical structure, characterized by a pyrazine (B50134) ring substituted with two bromine atoms, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science applications.[1] In the pharmaceutical industry, it has been explored for synthesizing novel therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1] Given its utility, a thorough understanding of its physical properties is essential for its handling, characterization, and application in various chemical processes.
Physical and Chemical Properties
This compound is typically a crystalline solid at room temperature, with its appearance described as a white to light yellow or even orange to green crystalline powder.[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂Br₂N₂ | [1][2] |
| Molecular Weight | 237.88 g/mol | [1][2][4] |
| Melting Point | 45.0 to 49.0 °C | [2][3] |
| 47 °C | [3] | |
| Boiling Point | 234.0 ± 35.0 °C (Predicted) | [2][5][6] |
| 234.044 °C at 760 mmHg | [] | |
| Density | 2.197 g/cm³ | [2][5][] |
| Appearance | White to Orange to Green powder to crystal | [2][3] |
| White to light yellow solid | [1] | |
| Purity | >98.0% (GC) | [3] |
| 95% (GC) | [8][9] | |
| CAS Number | 23229-26-7 | [1][2][8] |
Experimental Protocols for Property Determination
The accurate determination of melting and boiling points is crucial for verifying the purity and identity of this compound. The following are detailed methodologies for these key experiments.
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range.[10][11] The presence of impurities typically causes a depression and broadening of the melting point range.[10][11]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation:
-
A small amount of finely powdered, dry this compound is placed on a clean, dry surface.[12]
-
One end of a capillary tube is sealed by heating it in the edge of a Bunsen burner flame.[11][12]
-
The open end of the capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[11][12]
-
-
Apparatus Setup:
-
Measurement:
-
The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point of this compound.
-
The heating rate is then reduced to a slow and steady rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[10]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.[10]
-
For accuracy, the determination should be repeated at least twice with fresh samples.[10]
-
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[13][14][15] Since the boiling point of this compound is relatively high, appropriate apparatus and heating media must be used.
Methodology: Micro Boiling Point Determination using a Thiele Tube
-
Sample Preparation:
-
Apparatus Setup:
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.[13]
-
This assembly is then clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the heating liquid level is above the sample level.[13] The rubber band should remain above the oil level to prevent it from dissolving in the hot oil.[13]
-
-
Measurement:
-
The side arm of the Thiele tube is gently heated with a Bunsen burner.[15] The shape of the tube allows for convection currents to maintain a uniform temperature throughout the oil.[15]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon further heating, the sample will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]
-
At this point, heating is discontinued. The liquid will begin to cool.
-
The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[13][15] This is the point where the external pressure equals the vapor pressure of the substance.
-
Workflow Visualization
The following diagram illustrates the general experimental workflow for determining the physical properties of a solid compound like this compound.
Caption: Workflow for Physical Property Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 23229-26-7 | TCI AMERICA [tcichemicals.com]
- 4. This compound | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 23229-26-7 [m.chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound 95 GC 23229-26-7 [sigmaaldrich.com]
- 9. This compound 95 GC 23229-26-7 [sigmaaldrich.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. davjalandhar.com [davjalandhar.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
Solubility characteristics of 2,5-Dibromopyrazine in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromopyrazine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and purification processes. While extensive quantitative solubility data remains to be published, this document consolidates the available qualitative information and presents a detailed experimental protocol for its determination.
Qualitative Solubility Characteristics
This compound exhibits a range of solubilities in common organic solvents, reflecting its chemical structure which incorporates both polar (pyrazine ring) and nonpolar (bromine substituents) features. The compound is generally soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents and water.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| N,N-Dimethylformamide (DMF) | Soluble[1] | |
| Acetone | Soluble[2] | |
| Polar Protic | Ethanol | Soluble[2] |
| Methanol | Data not available | |
| Nonpolar | Toluene | Data not available |
| Hexane | Data not available | |
| Aqueous | Water | Poor solubility[1] |
Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Poor solubility" suggests that it is sparingly soluble or practically insoluble. Quantitative data (e.g., in g/100 mL or mol/L at a specified temperature) is not currently available in the reviewed literature.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various solvents using the widely accepted isothermal shake-flask method. This method is considered a reliable technique for establishing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (purity ≥ 98%)
-
Selected solvents (analytical grade or higher)
-
Volumetric flasks
-
Analytical balance (readable to ±0.1 mg)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Calibrated pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of screw-capped vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn sample through a syringe filter (pre-warmed to the experimental temperature) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered sample with a suitable solvent (in which this compound is freely soluble) to a concentration within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
For UV-Vis analysis, a calibration curve should be generated by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Logical decision flow for the solubility experiment.
References
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 2,5-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety, handling, and storage information for 2,5-Dibromopyrazine (CAS No. 23229-26-7), a key building block in the pharmaceutical and agrochemical industries. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent accidental exposure.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2][3][4] | Warning[1][3][4] | |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1][2][3][5] | Warning | |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[1][2][3][5] | Warning | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1][2][3][5] | Warning |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₄H₂Br₂N₂[2][3][6] |
| Molecular Weight | 237.88 g/mol [3][4][6] |
| Appearance | White to light yellow or orange to green powder/solid[6][7][8] |
| Melting Point | 45.0 to 49.0 °C[2][9][10] |
| Boiling Point | 234.0 ± 35.0 °C (Predicted)[2][9][10] |
| Flash Point | 95 °C[2][10] |
| Purity | ≥95% (GC)[4] |
Safe Handling and Personal Protective Equipment (PPE)
Strict adherence to the following handling procedures and use of appropriate PPE is mandatory to minimize exposure risk.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][5] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][5] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
General Hygiene Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][5]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][5]
-
Remove contaminated clothing and wash it before reuse.[1][7]
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound and to prevent hazardous reactions.
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 0-8°C[6] or in a freezer[11], while others suggest room temperature.[10][12] Always refer to the supplier-specific recommendations. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[1][5][12] |
| Light | Keep in a dark place.[10][12] |
| Incompatible Materials | Strong oxidizing agents.[2][5] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2][5] |
Experimental Protocols
The following protocols provide a general framework for the safe handling and use of this compound. These should be adapted to specific experimental needs and institutional safety guidelines.
Protocol for Weighing and Dispensing
-
Preparation: Don the required PPE (lab coat, safety goggles, and gloves). Ensure the chemical fume hood is operational.
-
Dispensing: Place a calibrated weighing balance inside the fume hood. Use a clean spatula to carefully transfer the required amount of this compound from the storage container to a secondary container.
-
Closure: Tightly seal the primary storage container immediately after dispensing.
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated materials (e.g., weighing paper) in a designated hazardous waste container.
-
Post-Handling: Wash hands thoroughly after completing the task.
Protocol for Accidental Spills
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent, inert material (e.g., sand or vermiculite) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[2][5]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Visual Guides
The following diagrams illustrate key safety workflows and relationships relevant to the handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95 GC 23229-26-7 [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 23229-26-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound | 23229-26-7 | TCI AMERICA [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 23229-26-7 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 23229-26-7|this compound|BLD Pharm [bldpharm.com]
2,5-Dibromopyrazine: A Versatile Heterocyclic Building Block for Science and Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dibromopyrazine is a key heterocyclic compound that serves as a versatile building block in a multitude of scientific and technological applications. Its unique chemical structure, characterized by a pyrazine (B50134) ring substituted with two bromine atoms, imparts a high degree of reactivity, making it an invaluable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its principal chemical transformations, and insights into its applications in medicinal chemistry and materials science.
Physicochemical Properties
This compound is a crystalline solid, typically appearing as a white to light yellow or orange-green powder.[1][2] It is sparingly soluble in water but exhibits good solubility in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[3] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₂Br₂N₂ | [4][5][6][7] |
| Molecular Weight | 237.88 g/mol | [4][5][6][7][8] |
| Melting Point | 45.0 to 49.0 °C | [1][2][3] |
| Boiling Point | 234.0 ± 35.0 °C (Predicted) | [1][9] |
| Density | 2.197 g/cm³ | [1][5][10] |
| Flash Point | 95 °C | [1][9][10] |
| Vapor Pressure | 0.082 mmHg at 25°C | [1][10] |
| Refractive Index | 1.616 | [1][10] |
Applications
The strategic placement of two reactive bromine atoms on the electron-deficient pyrazine ring makes this compound a highly sought-after precursor in several fields.
Medicinal Chemistry
The pyrazine core is a common motif in a wide range of biologically active compounds. This compound serves as a crucial starting material for the synthesis of novel therapeutics, particularly in the areas of oncology and immunology.[4][11]
-
Kinase Inhibitors: Pyrazine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[11] The bromine atoms on this compound can be sequentially or simultaneously replaced through cross-coupling reactions to build complex molecules that target the ATP-binding site of kinases.[1][12]
-
ENPP1 Inhibitors: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which plays a critical role in the innate immune response to cancer.[5][13][14] Small molecule inhibitors of ENPP1, often synthesized from pyrazine scaffolds, can enhance anti-tumor immunity.[5][15]
-
SHP2 Inhibitors: Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is another important target in cancer therapy. Pyrazolopyrazine compounds derived from pyrazine precursors have been developed as SHP2 inhibitors for the treatment of cancers like glioblastoma.
Materials Science
The electron-accepting nature of the pyrazine ring makes this compound an excellent building block for the synthesis of donor-acceptor conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).[14] The ability to tune the electronic properties of these polymers through the selection of appropriate co-monomers to couple with this compound allows for the rational design of materials with desired charge transport characteristics.
Agrochemicals
This compound is also utilized in the development of new agrochemicals, including pesticides and herbicides. Its derivatives can be designed to exhibit specific biological activities against pests and weeds, contributing to crop protection and improved agricultural yields.[4]
Key Chemical Reactions and Experimental Protocols
The two bromine atoms of this compound serve as versatile handles for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a powerful tool for creating biaryl structures.
Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor [1]
This protocol describes the Suzuki-Miyaura coupling of a this compound derivative with 4-pyridinylboronic acid.
-
Reaction Setup: In a glass-lined reactor, charge N,N-dimethylformamide (DMF), 4-pyridinylboronic acid (1.5 equiv), and the brominated pyrazine derivative (1.0 equiv).
-
Inert Atmosphere: Flush the reactor with nitrogen gas.
-
Catalyst Addition: Add [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (4.4 mol %).
-
Base Addition: Add a 2 M aqueous solution of potassium carbonate (3.5 equiv) over 20 minutes.
-
Reaction Conditions: Heat the mixture to the desired temperature and stir until the reaction is complete, as monitored by HPLC.
-
Work-up: Upon completion, cool the reaction mixture, and proceed with standard aqueous work-up and purification procedures.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. It is particularly useful for the synthesis of conjugated polymers.
Experimental Protocol: Synthesis of a Pyrazine-Thiophene Copolymer [11]
This protocol outlines the Stille polymerization of 2,5-diiodopyrazine (B123192) (a more reactive analogue of this compound) with 2,5-bis(trimethylstannyl)thiophene (B1590012). A similar protocol can be adapted for this compound, potentially requiring more forcing conditions.
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, add 2,5-diiodopyrazine (1.0 equiv) and 2,5-bis(trimethylstannyl)thiophene (1.0 equiv).
-
Catalyst System: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand, tri(o-tolyl)phosphine (P(o-tol)₃, 4-8 mol%).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene) via syringe.
-
Polymerization: Heat the reaction mixture to 90-120 °C and stir for 24-72 hours.
-
Monitoring: Monitor the progress of the polymerization by analyzing small aliquots, for example, by gel permeation chromatography (GPC).
-
Isolation: After cooling, precipitate the polymer by adding the reaction solution to a non-solvent such as methanol. Collect the polymer by filtration and dry under vacuum.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, which is a powerful method for the formation of arylamines.
Experimental Protocol: General Procedure for Mono-amination of this compound (Adapted from[9][11])
This is a generalized protocol and may require optimization for specific amines.
-
Reaction Setup (in a glovebox): To a reaction vessel, add the palladium precatalyst (e.g., XantPhos Pd G3, 1-5 mol%) and the ligand (if not using a precatalyst).
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv), this compound (1.0 equiv), and the amine (1.1 equiv for mono-amination).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) to achieve a suitable concentration (e.g., 0.1 M with respect to the pyrazine).
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath. Stir the mixture at a temperature typically ranging from 80 to 110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Bromine on the Pyrazine Ring: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The pyrazine (B50134) nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in a diverse array of chemical transformations. Bromopyrazines, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures. The carbon-bromine bond on the electron-deficient pyrazine ring exhibits a distinct reactivity profile, enabling its participation in a wide range of cross-coupling reactions and nucleophilic aromatic substitutions. This technical guide provides an in-depth exploration of the general reactivity of bromine atoms on the pyrazine ring, offering a valuable resource for researchers engaged in the design and synthesis of novel pyrazine-containing compounds.
General Reactivity Trends
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This inherent electronic nature significantly influences the reactivity of attached halogen substituents. The C-Br bond on a pyrazine ring is generally more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy (C-Br: ~276 kJ/mol vs. C-Cl: ~339 kJ/mol).[1] This facilitates the initial oxidative addition step in the catalytic cycle, which is often rate-determining.[1] Consequently, bromopyrazines are frequently the substrates of choice for achieving efficient and high-yielding transformations under milder conditions.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Bromopyrazines are excellent substrates for these transformations, providing access to a vast chemical space of substituted pyrazines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between a bromopyrazine and an organoboron reagent.[2] This reaction is instrumental in the synthesis of biaryl and hetero-biaryl systems, which are common motifs in biologically active molecules.[2]
| Bromopyrazine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyrazine (B1269915) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Dioxane | 100 | 12 | 85 |
| 2-Bromo-6-isopropylpyrazine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene (B28343) | 110 | 16 | 92 |
| 2,5-Dibromopyrazine | (2 equiv.) Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME | 90 | 24 | 78 |
| 3-Bromo-2-aminopyrazine | 2-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 89 |
Materials:
-
2-Bromopyrazine (1.0 mmol, 159 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)
-
2 M Aqueous sodium carbonate solution (2.0 mL)
-
1,4-Dioxane (B91453) (10 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyrazine, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (10 mL) followed by the 2 M aqueous sodium carbonate solution (2.0 mL) via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-phenylpyrazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] This reaction enables the synthesis of arylamines and heteroarylamines from aryl halides and amines, which are prevalent structural motifs in pharmaceuticals.[3][4]
| Bromopyrazine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyrazine | Aniline (B41778) | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 91 |
| 2-Bromo-5-phenylpyrazine | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 2,6-Dibromopyrazine | (1.1 equiv.) Benzylamine | Pd(OAc)₂ (4) | RuPhos (8) | K₃PO₄ | t-BuOH | 100 | 12 | 75 (mono) |
| 3-Bromo-2-aminopyrazine | Piperidine | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene | 110 | 16 | 82 |
Materials:
-
2-Bromopyrazine (1.0 mmol, 159 mg)
-
Aniline (1.2 mmol, 112 mg)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
BINAP (0.03 mmol, 18.7 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Anhydrous toluene (10 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add palladium(II) acetate, BINAP, and sodium tert-butoxide.
-
Remove the Schlenk tube from the glovebox, and add 2-bromopyrazine and a magnetic stir bar.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (10 mL) and aniline (1.2 mmol) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 2-(phenylamino)pyrazine.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials and biologically active compounds.[5][6]
| Bromopyrazine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyrazine | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 93 |
| This compound | (2.2 equiv.) Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 12 | 85 |
| 2-Amino-3-bromopyrazine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96[7] |
| 2-Bromo-6-chloropyrazine | Ethynylbenzene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Dioxane | 80 | 8 | 88 (at Br) |
Materials:
-
2-Bromopyrazine (1.0 mmol, 159 mg)
-
Phenylacetylene (1.1 mmol, 112 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg)
-
Copper(I) iodide (0.04 mmol, 7.6 mg)
-
Triethylamine (B128534) (3.0 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk flask, add 2-bromopyrazine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mL) via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give 2-(phenylethynyl)pyrazine.
Stille Coupling
The Stille coupling involves the reaction of a bromopyrazine with an organotin compound, catalyzed by palladium.[8][9] A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups.[9][10]
| Bromopyrazine Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyrazine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 16 | 89 |
| 2-Bromo-5-phenylpyrazine | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | - | - | THF | 65 | 24 | 82 |
| 2,6-Dibromopyrazine | (2.2 equiv.) Tributyl(furan-2-yl)stannane | Pd(PPh₃)₄ (5) | - | CuI (10) | Dioxane | 100 | 18 | 76 |
| 3-Bromo-2-methylpyrazine | Trimethyl(phenylethynyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | DMF | 80 | 12 | 91 |
Materials:
-
2-Bromopyrazine (1.0 mmol, 159 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 404 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 46 mg)
-
Anhydrous toluene (10 mL)
Procedure:
-
Charge a Schlenk tube with 2-bromopyrazine and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill with argon three times.
-
Add anhydrous toluene (10 mL) and tributyl(phenyl)stannane (1.1 mmol) via syringe.
-
Heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and concentrate the mixture.
-
Purify the residue by column chromatography on silica gel to afford 2-phenylpyrazine.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to couple with a bromopyrazine in the presence of a palladium or nickel catalyst.[11][12] Organozinc reagents exhibit high reactivity and functional group tolerance, making the Negishi coupling a powerful tool for C-C bond formation.[11]
| Bromopyrazine Substrate | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyrazine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 4 | 95 |
| This compound | (2.2 equiv.) Ethylzinc bromide | PdCl₂(dppf) (3) | - | THF | 25 | 12 | 80 |
| 3-Bromo-2-aminopyrazine | Benzylzinc chloride | NiCl₂(dppe) (5) | - | THF | 60 | 8 | 78 |
| 2-Bromo-6-methylpyrazine | sec-Butylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 80 | 16 | 85 |
Materials:
-
2-Bromopyrazine (1.0 mmol, 159 mg)
-
Phenylzinc chloride (0.5 M in THF, 2.2 mL, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under argon, add tetrakis(triphenylphosphine)palladium(0) and 2-bromopyrazine.
-
Add anhydrous THF (5 mL).
-
Slowly add the solution of phenylzinc chloride in THF at room temperature.
-
Heat the reaction mixture to 65 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA r), particularly when activated by electron-withdrawing groups.[13][14] The bromine atom can act as a good leaving group in these reactions.
The reactivity of halopyrazines in SNA r reactions is influenced by the position of the halogen and the nature of the nucleophile. Halogens at the 2-, 3-, 5-, and 6-positions are all susceptible to displacement. The presence of other electron-withdrawing groups on the ring, such as a nitrile or a second halogen, can further activate the ring towards nucleophilic attack.
| Bromopyrazine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyrazine | Sodium methoxide (B1231860) | - | Methanol (B129727) | 80 | 12 | 90 |
| This compound | (1.1 equiv.) Piperidine | K₂CO₃ | DMSO | 120 | 24 | 70 (mono) |
| 3-Bromo-2-cyanopyrazine | Sodium thiophenoxide | - | DMF | 25 | 2 | 95 |
| 2-Bromo-6-phenylpyrazine | Ammonia | - | Ethanol (sealed tube) | 150 | 48 | 65 |
Materials:
-
2-Bromopyrazine (1.0 mmol, 159 mg)
-
Sodium methoxide (1.5 mmol, 81 mg)
-
Anhydrous methanol (10 mL)
Procedure:
-
Dissolve 2-bromopyrazine in anhydrous methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide to the solution.
-
Heat the mixture to reflux (approximately 80 °C) for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-methoxypyrazine.
Conclusion
The bromine atom on a pyrazine ring is a highly valuable synthetic handle, enabling a vast array of chemical transformations. Its reactivity in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Negishi couplings, provides efficient routes to a diverse range of substituted pyrazines. Furthermore, the susceptibility of bromopyrazines to nucleophilic aromatic substitution offers an alternative and complementary strategy for functionalization. A thorough understanding of the reactivity of bromopyrazines, coupled with the detailed experimental protocols provided in this guide, will empower researchers, scientists, and drug development professionals to effectively utilize these versatile building blocks in the creation of novel molecules with significant potential in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 2,5-Dibromopyrazine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyrazine is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its pyrazine (B50134) core is a key structural motif in numerous biologically active compounds, including kinase inhibitors. The two bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the strategic introduction of diverse substituents and the construction of intricate molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical compounds, with a focus on its application in the synthesis of key intermediates for targeted therapies.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₂Br₂N₂ |
| Molecular Weight | 237.88 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 45-49 °C |
| Solubility | Soluble in DMSO, DMF; poorly soluble in water |
Key Synthetic Applications
This compound is a valuable precursor for the synthesis of a variety of pharmaceutical agents, including those targeting cancer and inflammatory diseases.[1] The primary reactions utilized for its functionalization are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and functional group tolerance.[1]
Suzuki-Miyaura Cross-Coupling: Synthesis of Aryl-Substituted Pyrazines
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents, which are common features in many kinase inhibitors. A general representation of a double Suzuki-Miyaura cross-coupling reaction is shown below:
Representative Protocol: Double Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (10 mL) and water (2.5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,5-diarylpyrazine.
Quantitative Data for Representative Suzuki-Miyaura Reactions:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 82 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: Synthesis of Aminopyrazines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction is instrumental in synthesizing aminopyrazine derivatives, which are crucial intermediates for a wide range of pharmaceuticals, including kinase inhibitors. A general representation of a mono-amination of this compound is shown below:
Representative Protocol: Mono-amination of this compound
This protocol describes a general procedure for the mono-amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube and heat the mixture at 100 °C for 16 hours with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the desired 2-amino-5-bromopyrazine (B17997) derivative.
Quantitative Data for Representative Buchwald-Hartwig Aminations:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 16 | 88 |
| 2 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 20 | 85 |
| 3 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Application in the Synthesis of Kinase Inhibitors
The pyrazine scaffold is a common feature in many kinase inhibitors. This compound serves as a key starting material for the synthesis of these complex molecules. Two prominent examples are Dabrafenib, a BRAF inhibitor, and Abrocitinib, a Janus kinase (JAK) 1 inhibitor.
Dabrafenib (BRAF Inhibitor) and the MAPK/ERK Pathway
Dabrafenib is an inhibitor of the BRAF kinase, which is a component of the MAPK/ERK signaling pathway.[3] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting cell proliferation and survival in certain cancers, such as melanoma.[4] Dabrafenib selectively binds to and inhibits the mutant BRAF protein, thereby blocking downstream signaling and inhibiting tumor growth.[4][5]
MAPK/ERK Signaling Pathway
Caption: Dabrafenib inhibits the MAPK/ERK signaling pathway.
Abrocitinib (JAK1 Inhibitor) and the JAK/STAT Pathway
Abrocitinib is a selective inhibitor of Janus kinase 1 (JAK1).[6] The JAK-STAT signaling pathway is crucial for mediating the effects of various cytokines and growth factors involved in inflammation and immune responses.[7] In diseases like atopic dermatitis, this pathway is overactive. Abrocitinib works by blocking the activity of JAK1, which in turn prevents the phosphorylation and activation of STAT proteins.[6][8] This disruption of the signaling cascade leads to a reduction in the inflammatory response.[8]
JAK/STAT Signaling Pathway
Caption: Abrocitinib inhibits the JAK/STAT signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to undergo selective functionalization through robust cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an ideal starting material for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The protocols and data presented in this document provide a foundation for researchers to explore the rich chemistry of this compound and its application in the development of novel therapeutics.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application of 2,5-Dibromopyrazine in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 2,5-dibromopyrazine as a versatile building block for the development of novel agrochemicals. The unique chemical properties of this compound, particularly its two reactive bromine atoms, make it an ideal scaffold for the synthesis of a diverse range of fungicides, herbicides, and insecticides.
Introduction to this compound in Agrochemical Synthesis
This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its pyrazine (B50134) core is a structural motif found in numerous biologically active compounds. The two bromine atoms on the pyrazine ring are susceptible to various chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This reactivity allows for the facile introduction of diverse functional groups, enabling the generation of large libraries of candidate agrochemicals for screening and optimization.
Application in Fungicide Development
The pyrazine scaffold is a component of several known fungicides. The ability to introduce varied substituents at the 2- and 5-positions of the pyrazine ring allows for the fine-tuning of the molecule's antifungal spectrum and potency.
General Synthesis of 2,5-Disubstituted Pyrazine Fungicides
A common strategy for the synthesis of 2,5-disubstituted pyrazine derivatives involves a sequential cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach allows for the introduction of two different aryl or heteroaryl groups.
Caption: General synthetic pathway for 2,5-diarylpyrazines.
Quantitative Data on Fungicidal Activity
While specific data for fungicides directly synthesized from this compound is limited in publicly available literature, research on substituted pyrazinecarboxamides has shown promising antifungal activity.
| Compound ID | Substituent Pattern | Target Fungus | Activity | Reference |
| 1 | 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 µmol/mL | [3](--INVALID-LINK--) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Water, deionized
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-bromopyrazine.[2]
Application in Herbicide Development
Pyrazine derivatives have been investigated as herbicides, with some compounds showing inhibitory activity against photosynthetic processes. The structural diversity achievable from this compound allows for the exploration of various modes of herbicidal action.
Synthesis of Herbicidal Pyrazine Derivatives
The synthesis of herbicidal pyrazines can be achieved through nucleophilic substitution reactions on the this compound core. For instance, reaction with amines can introduce side chains that are crucial for herbicidal activity.
Caption: Synthesis of herbicidal pyrazines via nucleophilic substitution.
Quantitative Data on Herbicidal Activity
Studies on 2,3-dicyanopyrazine derivatives have demonstrated their herbicidal effects.
| Compound Class | Target Weed | Activity | Reference |
| 5-Alkylamino-2,3-dicyanopyrazines | Barnyard grass | Growth inhibition | [4] |
| Substituted Pyrazinecarboxamides | Spinach chloroplasts | Inhibition of oxygen evolution (Photosystem II) | [3](--INVALID-LINK--) |
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general method for the mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask.
-
Add the amine (1.0-1.2 eq.) and potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Application in Insecticide Development
The pyrazine nucleus is present in some insecticidal compounds. The derivatization of this compound offers a route to novel insecticides with potentially new modes of action.
Synthesis of Insecticidal Pyrazine Derivatives
Similar to the synthesis of fungicides and herbicides, insecticidal pyrazine derivatives can be prepared from this compound using cross-coupling and substitution reactions to introduce insecticidally active pharmacophores.
Caption: Workflow from synthesis to insecticidal screening.
Quantitative Data on Insecticidal Activity
Conclusion
This compound is a highly valuable and versatile platform for the development of new agrochemicals. Its reactivity allows for the synthesis of a wide array of derivatives with potential fungicidal, herbicidal, and insecticidal properties. The experimental protocols provided herein offer a starting point for researchers to explore the chemical space around the pyrazine core and to develop novel and effective crop protection agents. Further structure-activity relationship (SAR) studies on compounds derived from this compound are warranted to unlock its full potential in agrochemical discovery.
References
Application Notes and Protocols for the Synthesis of Conductive Polymers with 2,5-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of conductive polymers using 2,5-dibromopyrazine as a monomer offers a pathway to novel materials with significant potential in organic electronics, biosensing, and diagnostics. The electron-accepting nature of the pyrazine (B50134) ring, when incorporated into a conjugated polymer backbone, can result in materials with tunable electronic and photophysical properties, such as adjustable band gaps and high electron affinity. These characteristics are of increasing interest in the fields of pharmaceutical and drug development for applications ranging from fluorescent biosensors for high-throughput screening to components of drug delivery systems.
This document provides detailed application notes and protocols for the synthesis of conductive polymers utilizing this compound via common cross-coupling reactions, including Yamamoto, Stille, and Suzuki polymerizations. While specific quantitative data for polymers derived exclusively from this compound is limited in publicly available literature, the provided protocols are based on established methods for similar dihaloheteroarenes and can be optimized for this specific monomer.
Data Presentation: Properties of Pyrazine-Based Conductive Polymers
The following tables summarize typical quantitative data for conductive polymers synthesized from dihalo-heterocyclic monomers, which can serve as a reference for what to expect from polymers derived from this compound. It is important to note that the reactivity of the C-Br bond is lower than that of the C-I bond, which may necessitate more stringent reaction conditions and can influence the final properties of the polymer.
Table 1: Polymer Synthesis and Molecular Weight Data
| Polymerization Method | Co-monomer | Catalyst | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Yamamoto | None (Homopolymerization) | Ni(COD)₂ | 50-70 | 5-15 | 10-30 | 1.8-2.5 |
| Stille | 2,5-bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ | 70-90 | 10-25 | 20-50 | 1.9-2.2 |
| Suzuki | 1,4-phenylenediboronic acid | Pd(PPh₃)₄ | 60-85 | 8-20 | 15-40 | 1.8-2.3 |
Note: Data is estimated based on polymers synthesized from analogous dihaloheteroarenes. Actual results with this compound may vary.
Table 2: Electronic and Conductive Properties
| Polymerization Method | Co-monomer | Dopant | Conductivity (S/cm) | Optical Band Gap (eV) |
| Yamamoto | None | I₂ | 10⁻⁴ - 10⁻² | 2.2 - 2.5 |
| Stille | 2,5-bis(trimethylstannyl)thiophene | F4TCNQ | 10⁻³ - 10⁻¹ | 1.9 - 2.2 |
| Suzuki | 1,4-phenylenediboronic acid | FeCl₃ | 10⁻⁵ - 10⁻³ | 2.1 - 2.4 |
Note: Conductivity is highly dependent on the doping agent, doping level, and polymer morphology. The values presented are typical for doped polymers.
Experimental Protocols
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent quenching of the catalyst and reactants.
Yamamoto Polymerization
This method involves the dehalogenative polycondensation of this compound using a nickel(0) complex.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Toluene (B28343)
-
Concentrated Hydrochloric Acid
Procedure:
-
In a Schlenk flask, under an argon atmosphere, add Ni(COD)₂ (1.5 eq), 2,2'-bipyridine (1.5 eq), and 1,5-cyclooctadiene (1.5 eq).
-
Add anhydrous DMF and stir the mixture at 60-80°C for 30 minutes until a deep-red or violet solution is formed, indicating the formation of the active Ni(0) complex.
-
Dissolve this compound (1.0 eq) in anhydrous toluene and add it dropwise to the catalyst solution.
-
Heat the reaction mixture to 80-100°C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol/concentrated hydrochloric acid (10:1 v/v) to precipitate the polymer.
-
Filter the precipitate and wash it thoroughly with methanol and acetone to remove residual catalyst and oligomers.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform (B151607) or another suitable solvent to extract the polymer.
-
Dry the purified polymer under vacuum at 40-50°C.
Stille Polymerization
This protocol describes the palladium-catalyzed cross-coupling of this compound with an organotin co-monomer.
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thiophene (or other distannyl co-monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous Toluene or Chlorobenzene
-
Methanol or Acetone
Procedure:
-
In a Schlenk flask, add this compound (1.0 eq) and the distannyl co-monomer (1.0 eq).
-
Add the palladium catalyst, Pd₂(dba)₃ (typically 1-2 mol%), and the phosphine (B1218219) ligand, P(o-tol)₃ (typically 4-8 mol%).
-
Evacuate and backfill the flask with argon (repeat this cycle three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 90-120°C and stir for 24-72 hours.[1]
-
Monitor the reaction progress by taking small aliquots and analyzing by a suitable technique like Gel Permeation Chromatography (GPC).[1]
-
Upon completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.[1]
-
Filter the precipitated polymer and wash it extensively with the non-solvent.[1]
-
Purify the polymer by Soxhlet extraction.
-
Dry the final polymer product under vacuum.
Suzuki Polymerization
This method involves the palladium-catalyzed cross-coupling of this compound with a diboronic acid or ester co-monomer.
Materials:
-
This compound
-
Aryl-diboronic acid or bis(pinacol) ester (e.g., 1,4-phenylenediboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous 1,4-dioxane (B91453) or toluene
-
Deionized water
-
Phase-transfer catalyst (e.g., Aliquat 336), if necessary
-
Methanol
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the diboronic acid or ester co-monomer (1.0 eq), and the palladium catalyst, Pd(PPh₃)₄ (typically 1-3 mol%).
-
Add the base, such as K₂CO₃ (3.0-4.0 eq).
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add the anhydrous, degassed organic solvent, followed by the degassed aqueous base solution. A phase-transfer catalyst can be added at this stage if required.[1]
-
Heat the biphasic mixture to reflux (e.g., 90-110°C) with vigorous stirring for 24-72 hours.
-
Monitor the polymerization as described in the Stille protocol.
-
After cooling to room temperature, separate the organic layer.
-
Precipitate the polymer by adding the organic solution to a non-solvent like methanol.
-
Collect the polymer by filtration and wash thoroughly with water and methanol.
-
Purify the polymer by Soxhlet extraction and dry under vacuum.
Characterization of Synthesized Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure and properties.
1. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and the successful coupling of the monomers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the pyrazine ring and other functional groups in the polymer backbone. The disappearance of C-Br vibrational modes can indicate successful polymerization.
2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the soluble polymer fraction.
3. Optical and Electronic Properties:
-
UV-Visible (UV-Vis) Spectroscopy: To determine the optical absorption properties and estimate the optical band gap of the polymer. Pyrazine-containing conjugated polymers typically exhibit absorption maxima in the range of 300-450 nm.
-
Cyclic Voltammetry (CV): To investigate the electrochemical behavior of the polymer, including its oxidation and reduction potentials. From these values, the HOMO and LUMO energy levels can be estimated.
4. Conductivity Measurement:
-
Four-Point Probe Method: This technique is used to measure the electrical conductivity of the polymer films. The conductivity of undoped polymers is typically low and can be significantly increased by chemical or electrochemical doping.
Mandatory Visualizations
Experimental and Characterization Workflow
Caption: Workflow for the synthesis and characterization of conductive polymers.
Catalytic Cycle for Yamamoto Polymerization
Caption: Simplified catalytic cycle for Yamamoto polymerization.
Catalytic Cycle for Stille Polymerization
Caption: Catalytic cycle for Stille cross-coupling polymerization.
Catalytic Cycle for Suzuki Polymerization
Caption: Catalytic cycle for Suzuki cross-coupling polymerization.
References
Palladium-Catalyzed Cross-Coupling Methods for 2,5-Dibromopyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2,5-dibromopyrazine. It covers four major reaction types: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. These methods are instrumental in the synthesis of functionalized pyrazine (B50134) derivatives, which are key structural motifs in numerous pharmaceuticals and functional materials.
Introduction
This compound is a versatile building block in organic synthesis, offering two reactive sites for the introduction of a variety of substituents through palladium-catalyzed cross-coupling reactions. The ability to perform either mono- or di-substitution allows for the creation of a diverse array of complex molecules. The choice of the cross-coupling method depends on the desired substituent to be introduced and the required reaction conditions. This guide provides an overview of the most common methods and detailed protocols to facilitate their application in a research and development setting.
Comparative Overview of Cross-Coupling Methods
The selection of an appropriate cross-coupling reaction is crucial for the successful synthesis of target molecules. The following table summarizes the key features of each method for the functionalization of this compound.
| Reaction | Coupling Partner | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic acids/esters | Mild reaction conditions, high functional group tolerance, commercially available and stable reagents, non-toxic byproducts. | Potential for boronic acid homocoupling. |
| Stille | Organostannanes | High functional group tolerance, stable and easily prepared reagents. | Toxicity of tin reagents and byproducts, which can be difficult to remove. |
| Sonogashira | Terminal alkynes | Direct introduction of alkynyl groups, mild reaction conditions. | Requires a copper co-catalyst in traditional protocols, potential for alkyne homocoupling (Glaser coupling). |
| Buchwald-Hartwig | Amines, alcohols, thiols | Efficient formation of C-N, C-O, and C-S bonds, broad substrate scope. | Requires strong bases and specialized phosphine (B1218219) ligands. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling this compound with aryl, heteroaryl, or vinyl boronic acids or esters. The reactivity of the C-Br bond in this compound is generally lower than that of the corresponding C-I bond, which may necessitate higher reaction temperatures or more active catalyst systems.[1]
Data Presentation: Suzuki-Miyaura Coupling of Dihaloazines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (6) | - | K₃PO₄ (4 eq) | 1,4-Dioxane/H₂O | 90 | 12 | ~85 | [2] |
| This compound | Arylboronic acid (1.1 eq) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene/H₂O | 100 | 16 | 70-80 (Mono) | Adapted from[1] |
| This compound | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3 eq) | Dioxane/H₂O | 100 | 24 | >90 (Di) | Adapted from[1] |
Experimental Protocols
Protocol 1: Mono-arylation of this compound
This protocol is designed for the selective mono-substitution of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene/Water (4:1)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Di-arylation of this compound
This protocol is for the double Suzuki coupling to synthesize 2,5-diarylpyrazines.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (3.0 eq)
-
1,4-Dioxane/Water (3:1)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[2]
-
Add the 1,4-dioxane/water solvent mixture.[2]
-
Degas the mixture with argon for 15-20 minutes.[1]
-
Heat the reaction to 100 °C and stir for 24 hours.
-
Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel.
-
Stille Coupling
The Stille reaction provides an alternative method for C-C bond formation using organostannane reagents. A key advantage is the stability of organotin compounds to a wide range of reaction conditions. However, the toxicity of tin compounds necessitates careful handling and purification.
Data Presentation: Stille Coupling of Dihaloazines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dibromoperfluorobenzene | 2-(Tributylstannyl)furan (2.3 eq) | Pd(PPh₃)₄ | - | - | Toluene | 125 | 27 | High | Adapted from[3] |
| 2,6-Dibromopyridine | Aryl stannane (B1208499) (1.1 eq) | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 12 | 70-85 (Mono) | Adapted from general Stille protocols |
| 2,6-Dibromopyridine | Vinyl stannane (2.2 eq) | Pd(PPh₃)₄ (5) | - | - | DMF | 90-100 | 12-24 | >80 (Di) | Adapted from general Stille protocols |
Experimental Protocols
Protocol 3: Mono-arylation of this compound via Stille Coupling
This protocol is adapted from procedures for similar dihaloheterocycles.
-
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
P(t-Bu)₃ (10 mol%)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve this compound, Pd₂(dba)₃, and P(t-Bu)₃ in anhydrous 1,4-dioxane.
-
Add the organostannane reagent via syringe.
-
Degas the solution with a stream of argon for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and dilute with diethyl ether.
-
Wash the solution with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 4: Di-vinylation of this compound via Stille Coupling
-
Materials:
-
This compound (1.0 eq)
-
Tributyl(vinyl)stannane (2.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous DMF
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous DMF.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Follow the workup and purification steps as described in Protocol 3.
-
Sonogashira Coupling
The Sonogashira coupling enables the direct formation of a C-C bond between this compound and a terminal alkyne. This reaction is invaluable for the synthesis of pyrazine-containing acetylenic compounds. Traditional protocols utilize a copper(I) co-catalyst, though copper-free methods have also been developed to prevent the undesired homocoupling of the alkyne.[4]
Data Presentation: Sonogashira Coupling of Dihaloazines
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [5] |
| 2,6-Dibromopyridine | Terminal alkyne (1.1 eq) | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60-80 | - | High (Mono) | [6] |
| 2,6-Dibromopyridine | Terminal alkyne (2.5 eq) | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80-100 | - | High (Di) | [6] |
Experimental Protocols
Protocol 5: Mono-alkynylation of this compound
This protocol aims for the selective substitution of one bromine atom.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[6]
-
Add anhydrous DMF, followed by triethylamine.[6]
-
Degas the mixture by bubbling with argon for 10-15 minutes.[6]
-
Add the terminal alkyne dropwise to the reaction mixture.[6]
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
Protocol 6: Di-alkynylation of this compound
This protocol is for the substitution of both bromine atoms.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (2.5 eq)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N) (4.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow steps 1-3 from Protocol 5, adjusting the catalyst and co-catalyst loading.
-
Add the terminal alkyne (2.5 equivalents) to the reaction mixture.[6]
-
Heat the reaction to a temperature between 80-100 °C and monitor its progress by TLC.[6]
-
Follow the workup and purification steps as described in Protocol 5 to isolate the di-alkynylated product.[6]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, coupling this compound with a wide range of primary and secondary amines. The choice of ligand and base is critical for achieving high yields and controlling selectivity.
Data Presentation: Buchwald-Hartwig Amination of Dihaloazines
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane (0.5 eq) | Pd₂(dba)₃ (1) | (±)-BINAP (2) | NaOBuᵗ | Toluene | 80 | 4 | 60 (Di) | [7] |
| 2,5-Diiodopyrazine | Primary amine (1.0 eq) | Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOBuᵗ | Toluene | 80-110 | - | Good (Mono) | [8] |
| 2,5-Diiodopyrazine | Primary amine (>2.0 eq) | Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOBuᵗ | Toluene | 80-110 | - | Good (Di) | [8] |
Experimental Protocols
Protocol 7: Mono-amination of this compound
This protocol is adapted from procedures for the mono-amination of dihaloheterocycles.[8]
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOBuᵗ) (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOBuᵗ.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 8: Di-amination of this compound
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (2.2-2.5 eq)
-
Pd₂(dba)₃ (4 mol%)
-
XPhos (8 mol%)
-
Sodium tert-butoxide (NaOBuᵗ) (2.8 eq)
-
Anhydrous toluene
-
-
Procedure:
-
Following the procedure for mono-amination (Protocol 7), increase the equivalents of the amine, catalyst, ligand, and base.
-
The reaction may require a longer reaction time or higher temperature to achieve full conversion to the di-aminated product. Monitor the reaction progress accordingly.
-
Workup and purification are performed as described in Protocol 7.
-
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of a wide range of functionalized pyrazine derivatives. The choice of reaction—Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig—depends on the specific synthetic target and desired functional group. By carefully controlling reaction parameters such as stoichiometry, catalyst, ligand, base, and temperature, it is possible to achieve both selective mono-substitution and complete di-substitution, providing access to a rich diversity of molecular architectures for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Stille and Sonogashira Coupling with 2,5-Dibromopyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Stille and Sonogashira cross-coupling reactions utilizing 2,5-dibromopyrazine as a key building block. These palladium-catalyzed reactions are powerful tools for the synthesis of 2,5-disubstituted pyrazines, which are important structural motifs in medicinal chemistry and materials science.
Introduction to Cross-Coupling on the Pyrazine (B50134) Core
The pyrazine ring is a common scaffold in a variety of biologically active compounds and functional materials. The ability to introduce diverse substituents at the 2 and 5 positions of the pyrazine core through reliable and versatile cross-coupling methodologies is crucial for drug discovery and development. This compound serves as a readily available and versatile starting material for such functionalization.
Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane (organotin compound) with an organic halide. It is known for its tolerance of a wide range of functional groups.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. It is a highly efficient method for the formation of carbon-carbon triple bonds.
When working with this compound, it is important to note that the reactivity of the C-Br bond is lower than that of a C-I bond. Consequently, reaction conditions may require higher temperatures or longer reaction times compared to couplings with 2,5-diiodopyrazine.[1]
Stille Coupling with this compound
The Stille coupling offers a robust method for creating C-C bonds by reacting this compound with various organostannanes. This allows for the introduction of aryl, heteroaryl, and vinyl groups.
Comparative Data for Stille Coupling Reactions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(Trimethylstannyl)pyridine | Pd(PPh₃)₄ (5) | - | Toluene (B28343) | 110 | 18 | 75 |
| 2 | Tributyl(thiophen-2-yl)stannane | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | DMF | 100 | 24 | 85 |
| 3 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (4) | - | THF | 70 | 12 | 68 |
| 4 | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 16 | 82 |
Note: The data presented is a compilation of representative examples and may require optimization for specific substrates.
Detailed Experimental Protocol: Stille Coupling
This protocol describes the synthesis of 2,5-di(pyridin-2-yl)pyrazine from this compound and 2-(trimethylstannyl)pyridine.
Materials:
-
This compound (1.0 eq)
-
2-(Trimethylstannyl)pyridine (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by the addition of 2-(trimethylstannyl)pyridine.
-
Heat the reaction mixture to 110 °C under an argon atmosphere and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,5-di(pyridin-2-yl)pyrazine.
Experimental Workflow: Stille Coupling
Sonogashira Coupling with this compound
The Sonogashira coupling provides a straightforward route to 2,5-dialkynylpyrazines, which are valuable precursors for various functional materials and complex molecules. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3]
Comparative Data for Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N | DMF | 80 | 12 | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | - | CuI (6) | DIPEA | THF | 65 | 10 | 88 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N | DMF | 80 | 16 | 78 |
| 4 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 90 |
Note: The data presented is a compilation of representative examples and may require optimization for specific substrates. Higher temperatures may be necessary for the coupling of aryl bromides compared to aryl iodides.[4]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of 2,5-bis(phenylethynyl)pyrazine from this compound and phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (2.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-bis(phenylethynyl)pyrazine.[5]
Experimental Workflow: Sonogashira Coupling
References
Application Notes: 2,5-Dibromopyrazine as a Versatile Intermediate in Materials Science
Introduction
2,5-Dibromopyrazine is a heterocyclic aromatic compound that serves as a critical building block in the synthesis of advanced materials.[1][2] Its pyrazine (B50134) core is electron-deficient, which imparts unique electronic and photophysical properties to the resulting materials. The two bromine atoms provide reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] These characteristics make this compound a valuable intermediate in the development of organic semiconductors, polymers, and metal-organic frameworks (MOFs) for applications in electronics, sensing, and beyond.[2][3][4]
Physicochemical Properties
This compound is a white to light yellow solid powder at room temperature.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Br₂N₂ | [1][5] |
| Molecular Weight | 237.88 g/mol | [1][5] |
| Melting Point | 45.0 to 49.0 °C | [1][6] |
| Boiling Point | 234.0 ± 35.0 °C (Predicted) | [6] |
| Density | ~2.2 g/cm³ | [1] |
| Solubility | Soluble in DMSO, DMF; poor in water | [1] |
| Appearance | White to orange/green crystalline powder | [6] |
Key Applications and Synthetic Approaches
The reactivity of the C-Br bonds in this compound makes it an ideal monomer for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are fundamental to the synthesis of π-conjugated polymers and other advanced materials.[2][3]
Conjugated Polymers for Organic Electronics
The incorporation of the electron-accepting pyrazine unit into a polymer backbone is a key strategy for tuning the material's electronic properties, such as its band gap and electron affinity.[3] This makes this compound a valuable monomer for creating materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and fluorescent biosensors.[3][7]
A typical synthetic approach involves the copolymerization of this compound with an electron-donating co-monomer, such as a fluorene (B118485) or thiophene (B33073) derivative, via Suzuki or Stille polycondensation.
References
Synthetic Routes to Pyrazine Derivatives from 2,5-Dibromopyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyrazine (B50134) derivatives starting from the versatile building block, 2,5-dibromopyrazine. The methodologies outlined focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction
Pyrazine and its derivatives are a critical class of N-heterocyclic compounds frequently found in the core structures of pharmaceuticals, agrochemicals, and functional materials. The pyrazine ring's unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. This compound serves as a key starting material for the synthesis of 2,5-disubstituted pyrazines, allowing for the introduction of diverse functionalities through modern cross-coupling chemistry. The bromine atoms on the pyrazine ring are amenable to substitution via various palladium-catalyzed reactions, providing a convergent and efficient approach to novel pyrazine derivatives.[1]
This guide details the step-by-step synthesis of pyrazine derivatives from this compound, offering insights into reaction optimization and providing detailed experimental procedures.
Overview of Synthetic Strategies
The synthesis of pyrazine derivatives from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired functionality to be introduced.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Stille Coupling: For the formation of C-C bonds using organostannanes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
The general transformation is depicted below:
References
2,5-Dibromopyrazine: A Versatile Intermediate for the Synthesis of Novel Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyrazine is a highly versatile heterocyclic building block utilized in the synthesis of a wide array of novel compounds. Its two reactive bromine atoms provide handles for sequential or double functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diverse pyrazine (B50134) derivatives with applications in medicinal chemistry, materials science, and agrochemicals.[1] The pyrazine core is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄H₂Br₂N₂ |
| Molecular Weight | 237.88 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 47-51 °C |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of 2,5-disubstituted pyrazines, which are scaffolds of significant interest in drug discovery and materials science. The bromine substituents can be readily displaced through various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.
Experimental Workflows
The general workflow for the functionalization of this compound via cross-coupling reactions is depicted below. This allows for the introduction of a wide variety of substituents, leading to a diverse library of novel pyrazine-based compounds.
Caption: General workflow for the synthesis of 2,5-disubstituted pyrazines.
Key Cross-Coupling Reactions and Protocols
The following sections provide detailed protocols for key cross-coupling reactions utilizing this compound as a substrate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with a halide. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents. Higher reaction temperatures are generally required for brominated pyrazines compared to their iodinated counterparts.[1]
Quantitative Data for Suzuki-Miyaura Coupling of 2,5-Dibromo-3,6-dimethylpyrazine
The following table provides data from the Suzuki coupling of a closely related substrate, 2,5-dibromo-3,6-dimethylpyrazine, which serves as a good model for the reactivity of this compound.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 2-Methoxybenzeneboronic acid | 2,5-Bis(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 |
| 2 | 4-tert-Butylbenzeneboronic acid | 2,5-Bis(4-tert-butylphenyl)-3,6-dimethylpyrazine | 39 |
| 3 | 2-Methoxy-5-pyridylboronic acid | 2,5-Bis(2-methoxy-5-pyridyl)-3,6-dimethylpyrazine | 73 |
Experimental Protocol: Synthesis of 2,5-Diarylpyrazines
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly useful for introducing primary and secondary amines at the 2- and 5-positions of the pyrazine ring.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides with Piperidine
The following data for the amination of a bromopyridine provides a relevant example of typical reaction conditions and yields.
| Entry | Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 2-Bromopyridine | Piperidine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 70 | 1 min | 91 |
Experimental Protocol: Synthesis of 2,5-Diaminopyrazines
This protocol provides a general method for the double Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.4 equiv)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, and it is a reliable method for forming C-C bonds. It is particularly useful for creating carbon-carbon bonds with vinyl, alkynyl, and aryl groups.
Quantitative Data for Stille Coupling of 2,6-Dibromopyridine
The following is a representative example of a Stille coupling with a related dibrominated heterocycle.
| Entry | Substrate | Stannane | Catalyst | Solvent | Temp (°C) | Time (h) | Product |
| 1 | 2,6-Dibromopyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | DMF | 90-100 | 12-24 | 2,6-Divinylpyridine |
Experimental Protocol: Synthesis of 2,5-Divinylpyrazine
This is a general protocol for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)tin) (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous DMF.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application in the Synthesis of Biologically Active Molecules: TrkA Kinase Inhibitors
Derivatives of 2,5-disubstituted pyrazines have shown significant potential as kinase inhibitors. For instance, pyrazine-based compounds have been identified as potent inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in neuronal development and a driver in some cancers.[2][3] While the initial discovery of a series of pyrazine-based TrkA inhibitors utilized 2,5-dichloropyrazine (B10626) as a starting material, the synthetic routes are readily adaptable to this compound.
TrkA Signaling Pathway
The binding of Nerve Growth Factor (NGF) to the TrkA receptor induces its dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell survival, proliferation, and differentiation.[4][5] Key pathways activated include the Ras/MAPK pathway and the PI3K/Akt pathway. Pyrazine-based inhibitors can block the ATP-binding site of the TrkA kinase domain, thereby inhibiting these downstream signals.
References
Applications of 2,5-Dibromopyrazine in Studying Biological Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromopyrazine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique chemical structure, characterized by two bromine atoms on a pyrazine (B50134) ring, allows for selective functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These properties make it an invaluable starting material for the development of chemical probes and kinase inhibitors, which are instrumental in elucidating complex biological pathways and for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound derivatives in biological research.
Application 1: Synthesis of Kinase Inhibitors for Studying Signaling Pathways
Derivatives of this compound are widely used to synthesize a variety of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammation. By developing inhibitors for specific kinases, researchers can probe their function in biological pathways and develop targeted therapies.
Synthetic Scheme: From this compound to Kinase Inhibitors
A common synthetic route to produce aminopyrazine-based kinase inhibitors involves a sequential nucleophilic aromatic substitution (SNAr) reaction. The two bromine atoms on the this compound ring have different reactivities, allowing for a stepwise substitution. This differential reactivity is exploited to first introduce an amine group, followed by the addition of a second functional group to build a diverse library of compounds for screening.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Protocol 1: Synthesis of a 2-Amino-5-bromopyrazine Intermediate
This protocol is adapted from the synthesis of precursors for kinase inhibitors such as AKN028.[1]
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Acetic acid (50% in water)
-
Water
-
Glass-lined reactor or round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
-
HPLC for in-process control
Procedure:
-
Charge the reaction vessel with DMSO, 2-amino-3,5-dibromopyrazine, 5-aminoindole (1.3 equivalents), and triethylamine (3 equivalents).
-
Stir the mixture and heat to 130-135 °C for 12 hours.
-
Monitor the reaction progress by HPLC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove triethylamine by distillation under reduced pressure.
-
Add 50% acetic acid to the remaining mixture and stir for 20 minutes.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-Bromo-N-3-(1H-indol-5-yl)pyrazine-2,3-diamine.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: MK-2)
This protocol describes a general method to evaluate the inhibitory activity of synthesized compounds against a target kinase, such as Mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[2]
Materials:
-
Synthesized pyrazine derivative (inhibitor)
-
Recombinant active MK-2 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the inhibitor at various concentrations, and the MK-2 enzyme.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cell-Based Assay for TNFα Production in THP-1 Cells
This protocol is used to assess the efficacy of the kinase inhibitors in a cellular context by measuring the inhibition of TNFα production, a downstream effect of MK-2 activity.[2]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Synthesized pyrazine derivative (inhibitor)
-
Human TNFα ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate the cells into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNFα production.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNFα inhibition at each inhibitor concentration and determine the IC50 value.
Data Summary: Inhibitory Activity of Pyrazine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrazine-based kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| Pyrrolo[2,3-b]pyrazines | FGFR1, FGFR4 | < 10 | - | [3] |
| Pyrrolo[2,3-b]pyrazines | FGFR2, FGFR3 | < 100 | - | [3] |
| Imidazo[1,5-a]pyrazine (Acalabrutinib) | BTK | - | FDA Approved | [3] |
| Pyrazolo[1,5-a]pyrazines | RET | - | - | [3] |
| Aminopyrazine Derivatives | MK-2 | Low µM to sub-µM | Inhibition of LPS-stimulated TNFα production in THP-1 cells | [2] |
Application 2: Development of Fluorescent Probes for Live Cell Imaging
This compound can be utilized in the synthesis of novel fluorescent probes for biological imaging. These probes can be designed to have specific properties, such as large Stokes shifts, high photostability, and low cytotoxicity, making them ideal for long-term live cell imaging.[4]
Synthesis of a D-A-D Type Fluorescent Probe
A donor-acceptor-donor (D-A-D) type fluorescent probe, (OMeTPA)2-Pyr, was synthesized using this compound as the acceptor core and triphenylamine (B166846) as the donor.[4] The synthesis involves a Suzuki coupling reaction between this compound and a boronic ester derivative of triphenylamine.
Caption: Experimental workflow for live cell imaging using a pyrazine-based probe.
Protocol 4: Live Cell Labeling and Imaging
This protocol describes the use of the (OMeTPA)2-Pyr probe for labeling and long-term imaging of live cells.[4]
Materials:
-
(OMeTPA)2-Pyr fluorescent probe
-
HeLa or 4T1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
-
Cell culture dishes or chamber slides
Procedure:
-
Culture HeLa or 4T1 cells on glass-bottom dishes or chamber slides until they reach 70-80% confluency.
-
Prepare a stock solution of the (OMeTPA)2-Pyr probe in DMSO.
-
Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-5 µg/mL).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells with the probe for 30-60 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with PBS to remove the unbound probe.
-
Add fresh cell culture medium to the cells.
-
Image the labeled cells using a confocal microscope with the appropriate excitation and emission wavelengths.
-
For long-term imaging, the cells can be cultured further, and images can be acquired at different time points to track cell division and probe retention.
Data Summary: Properties of the (OMeTPA)2-Pyr Fluorescent Probe
| Property | Value | Significance | Reference |
| Stokes Shift | Large | Minimizes self-quenching and improves signal-to-noise ratio. | [4] |
| Photostability | High | Allows for long-term imaging without significant signal loss. | [4] |
| Cytotoxicity | Low | Does not affect cell viability at working concentrations. | [4] |
| Cell Permeability | High | Can efficiently label live cells. | [4] |
| Generational Tracking | Up to 3 generations | The probe can be retained in daughter cells after division. | [4] |
Proposed Mechanism of Cellular Uptake
The (OMeTPA)2-Pyr probe is believed to permeate live cell membranes and label the cells through a mechanism involving binding and transport via membrane integral transport proteins, facilitated by electrostatic and hydrophobic interactions.[4]
Caption: Proposed mechanism of cellular uptake for the (OMeTPA)2-Pyr probe.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of sophisticated molecular tools used in the study of biological pathways. Its application in the development of potent and selective kinase inhibitors allows for the detailed investigation of signaling cascades and provides a foundation for the development of new therapeutic agents. Furthermore, its use in the creation of novel fluorescent probes enables researchers to visualize cellular processes in real-time with high clarity and for extended periods. The protocols and data presented here serve as a guide for researchers to utilize this compound and its derivatives in their own studies to further our understanding of complex biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dibromopyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,5-Dibromopyrazine after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect after synthesizing this compound?
Common impurities can include unreacted starting materials such as 5-bromo-2-pyrazinamine, mono-brominated pyrazines, and byproducts from the Sandmeyer reaction, which is often used for its synthesis.[1][2] Phenolic compounds can also form as byproducts if water is not carefully excluded during the reaction.
Q2: My crude this compound product is a brown oil, but it should be a solid. What should I do?
The oily appearance is likely due to the presence of impurities that depress the melting point. It is recommended to attempt purification by column chromatography to separate the desired product from these impurities. After chromatography and removal of the solvent, the purified this compound should solidify.
Q3: What is the most effective method for purifying this compound?
The choice of purification method depends on the nature and quantity of the impurities.
-
Column chromatography is highly effective for separating a wide range of impurities. A common eluent system is a mixture of ethyl acetate (B1210297) and n-pentane.
-
Recrystallization is a good option if a suitable solvent is found and is often used for a final purification step to obtain high-purity crystals.
-
Sublimation can yield very pure product, especially for removing non-volatile impurities, but it requires specialized equipment.[3][4][5]
Q4: How can I determine the purity of my this compound sample?
Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
-
Gas Chromatography (GC): Provides quantitative information on the purity of the sample.
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method for assessing purity.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. The reported melting point for this compound is in the range of 45.0 to 49.0 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the desired product and detect the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Table 1: Troubleshooting Common Purification Issues
| Problem | Probable Cause | Recommended Solution |
| Low Yield After Purification | - Incomplete reaction during synthesis.- Product loss during extraction or purification steps.- Inefficient elution during column chromatography. | - Optimize the synthesis reaction conditions.- Ensure efficient extraction with the appropriate solvent.- In column chromatography, use a more polar eluent system to ensure complete elution of the product. |
| Product is an Oil, Not a Solid | - Presence of residual solvent.- Significant amount of impurities depressing the melting point. | - Dry the product under high vacuum to remove all solvent.- Purify the product using column chromatography to remove impurities. |
| "Oiling Out" During Recrystallization | - The solvent is too nonpolar for the compound.- The solution is cooling too rapidly. | - Use a more polar solvent or a mixed solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Persistent Impurities After Column Chromatography | - Co-elution of impurities with the product.- Inappropriate choice of eluent. | - Adjust the polarity of the eluent system. A less polar eluent may improve separation.- Consider using a different stationary phase for chromatography. |
| Product Discoloration (Yellow or Brown) | - Presence of colored impurities, possibly from side reactions. | - Treat a solution of the crude product with activated charcoal before recrystallization.- Perform column chromatography to separate the colored impurities. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes the purification of crude this compound using silica (B1680970) gel column chromatography.
-
Prepare the Column:
-
Pack a glass column with silica gel as a slurry in a nonpolar solvent (e.g., hexane).
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimum amount of dichloromethane (B109758) (DCM).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with a nonpolar solvent (e.g., n-pentane or hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a 1:4 mixture of ethyl acetate and n-pentane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
Protocol 2: Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or mixtures) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Protocol 3: Sublimation
This protocol is for the purification of this compound via sublimation.[3][5][6][7]
-
Apparatus Setup:
-
Place the crude this compound in a sublimation apparatus.
-
Ensure the cold finger is properly positioned and connected to a cooling source (e.g., circulating cold water).
-
-
Sublimation:
-
Apply a vacuum to the apparatus.
-
Gently heat the sample. The optimal temperature will be below the melting point of this compound but high enough to cause it to sublime. This may require some optimization.
-
-
Collection:
-
The purified this compound will deposit as crystals on the cold finger.
-
Once a sufficient amount of product has collected, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum.
-
-
Isolation:
-
Carefully remove the cold finger and scrape off the pure crystals.
-
Data Presentation
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₂Br₂N₂ |
| Molecular Weight | 237.88 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 45.0 to 49.0 °C |
| Purity (Commercial) | ≥ 95% (GC) to >98.0% (GC) |
Mandatory Visualizations
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. innovation.world [innovation.world]
- 4. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. youtube.com [youtube.com]
- 7. brainkart.com [brainkart.com]
Technical Support Center: Optimizing 2,5-Dibromopyrazine Reactions
Welcome to the technical support center for 2,5-Dibromopyrazine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses involving this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, providing explanations and actionable solutions.
General Issues
Q1: My reaction with this compound is showing low or no yield. What are the general steps I should take?
A1: Low yields in reactions involving this compound can stem from several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include the quality of reagents and solvents, the activity of the catalyst, and the optimization of reaction conditions such as temperature, reaction time, and the choice of base and ligands. It is also crucial to ensure an inert atmosphere for oxygen-sensitive reactions to prevent side reactions like homocoupling.[1][2]
Suzuki-Miyaura Coupling
Q2: I am observing a low yield in my Suzuki-Miyaura cross-coupling reaction with this compound. What are the likely causes and how can I improve the outcome?
A2: Low yields in Suzuki-Miyaura couplings with this compound are often due to an inactive catalyst, suboptimal base or solvent selection, or inappropriate reaction temperature.[1]
-
Catalyst Inactivity: Ensure your palladium catalyst is active. Using a fresh batch or a more robust pre-catalyst can be beneficial. The catalyst is sensitive to oxygen, so proper degassing of solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.[1]
-
Base Selection: The strength and solubility of the base are crucial for activating the boronic acid. If you are using a weaker or poorly soluble base like potassium carbonate (K₂CO₃), consider switching to a stronger, more soluble base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3]
-
Solvent Choice: The solvent needs to effectively dissolve the reactants. A mixture of an aprotic organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water is commonly used.[3][4] If solubility is an issue, dimethylformamide (DMF) with water can be a good alternative.[5]
-
Reaction Temperature: The oxidative addition of the C-Br bond to the palladium catalyst can be sluggish. For this compound, higher temperatures, typically in the range of 90-110°C, may be required to achieve a good reaction rate.[4]
Q3: I am getting a mixture of mono- and di-substituted products in my Suzuki reaction. How can I control the selectivity?
A3: Achieving selective mono-substitution of this compound can be challenging because the reactivity of the two bromine atoms is similar.[1] To favor mono-arylation, you can try using a stoichiometric amount (around 1.0-1.1 equivalents) of the boronic acid. Conversely, to promote di-substitution, an excess of the boronic acid (2.5 equivalents or more) is recommended.[6] Careful control of reaction time and temperature can also influence selectivity.
Q4: What are the common side reactions in the Suzuki coupling of this compound?
A4: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid. This is often caused by the presence of oxygen, which can deactivate the catalyst.[1]
-
Debromination: The replacement of a bromine atom with a hydrogen atom. This can be more prevalent at higher temperatures and in the presence of protic solvents.[4]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is a competing side-reaction.[7]
Sonogashira Coupling
Q5: My Sonogashira coupling reaction with this compound is failing or giving a low yield. What should I check?
A5: Failures in Sonogashira couplings often point to issues with the catalyst system, reaction conditions, or reagent quality.
-
Catalyst System: Ensure your palladium and copper co-catalysts are active. The choice of ligand is also critical; for less reactive aryl bromides, using more electron-rich and bulky phosphine (B1218219) ligands can be beneficial.[8]
-
Reaction Conditions: These reactions are highly sensitive to oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent the homocoupling of the alkyne (Glaser coupling), a common side reaction.[2][9] The reaction temperature might also need to be optimized, as oxidative addition can be the rate-limiting step for aryl bromides.[10]
-
Base and Solvent: An amine base like triethylamine (B128534) or diisopropylamine (B44863) is typically required.[2] The solvent should be anhydrous and degassed. Common choices include DMF, THF, or using the amine base itself as the solvent.[11]
Q6: I am observing significant homocoupling of my terminal alkyne in the Sonogashira reaction. How can I minimize this?
A6: Alkyne homocoupling is a major side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[8] To minimize it:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[12]
-
Copper-Free Conditions: In some cases, running the reaction without the copper co-catalyst can prevent homocoupling. This might require a more active palladium catalyst system.[8]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide, thus reducing the rate of homocoupling.[12]
Buchwald-Hartwig Amination
Q7: What are the key parameters to consider for a successful Buchwald-Hartwig amination of this compound?
A7: The success of a Buchwald-Hartwig amination hinges on the appropriate selection of the catalyst system (palladium precursor and ligand) and the base.
-
Catalyst and Ligand: The combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos) is crucial for efficient C-N bond formation.[13][14][15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[14] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used.[13]
Q8: How can I control for mono- versus di-amination in a Buchwald-Hartwig reaction with this compound?
A8: Similar to other cross-coupling reactions, stoichiometry is key. Using one equivalent of the amine will favor the mono-aminated product, while an excess of the amine will drive the reaction towards the di-aminated product.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and reported yields for various cross-coupling reactions of this compound and related compounds to guide your experimental design.
Table 1: Suzuki-Miyaura Coupling of Dihalopyrazines/Pyridines
| Entry | Dihalogenated Substrate | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1 | 2,6-Dibromopyridine | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 | [6] |
| 2 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 | [6] |
| 3 | 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | - | - | - | - | - | Di-arylated | 76 | [7] |
| 4 | 2,5-Dibromo-3,6-dimethylpyrazine | 4-tert-Butylbenzeneboronic acid | Pd(PPh₃)₄ | - | - | - | - | - | Di-arylated | 39 | [7] |
Table 2: Sonogashira Coupling Conditions for Aryl Bromides
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |
| 1 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | DMF or THF | Elevated |
| 2 | Aryl Bromide | Terminal Alkyne | Pd(dppf)Cl₂ / CuI | Et₃N | Toluene | 80 |
| 3 | Aryl Bromide | TMS-acetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 80 |
Table 3: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | Bromo-aromatic | Aniline (1.5) | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ (10) | Toluene | 110 | 8 |
| 2 | 2-Bromopyridines | Volatile Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - |
Note: Yields for Buchwald-Hartwig aminations are highly substrate-dependent. The conditions provided are general protocols.[13][14]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-2.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-4.0 eq.).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).[4]
-
Heat the reaction mixture to 90-110°C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[4]
General Procedure for Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5-5 mol%) and copper(I) iodide (CuI, 2.5-5 mol%).[11]
-
Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., triethylamine).[11]
-
Add this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).[11]
-
Heat the reaction mixture to the desired temperature (e.g., 60-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove catalyst residues.[11]
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
-
In a dry reaction vessel, combine the palladium precatalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., BINAP), and the base (e.g., NaOtBu).[13]
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous solvent (e.g., toluene) followed by this compound (1.0 eq.) and the amine (1.1-2.5 eq.).
-
Heat the reaction mixture to 80-110°C with vigorous stirring.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common side products in 2,5-Dibromopyrazine coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromopyrazine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in coupling reactions with this compound?
A1: The two most prevalent side products in palladium-catalyzed coupling reactions involving this compound are formed through hydrodehalogenation and homocoupling .
-
Hydrodehalogenation: This is the replacement of one or both bromine atoms on the pyrazine (B50134) ring with a hydrogen atom, leading to the formation of 2-bromopyrazine (B1269915) or pyrazine. This side reaction reduces the yield of the desired coupled product and introduces impurities that can be challenging to separate.
-
Homocoupling: This reaction involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of this compound itself, resulting in symmetrical biaryl or bipyrazinyl species, respectively.
Q2: What are the primary causes of hydrodehalogenation?
A2: Hydrodehalogenation in palladium-catalyzed reactions is often attributed to the presence of a palladium-hydride (Pd-H) species in the catalytic cycle. Sources of this hydride can include:
-
Solvents: Alcohols or residual water can act as hydride sources.
-
Bases: Certain bases, particularly alkoxides, can undergo β-hydride elimination to generate Pd-H.
-
Reagents: Impurities in the organometallic reagent or the presence of certain additives can contribute to hydride formation.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling is often promoted by the presence of oxygen. To minimize this side reaction, it is crucial to:
-
Maintain an inert atmosphere: Thoroughly degas all solvents and reagents and perform the reaction under a nitrogen or argon atmosphere.
-
Use high-purity reagents: Ensure that the organometallic coupling partner is free of impurities that might promote homocoupling.
-
Optimize reaction conditions: Careful selection of the catalyst, ligand, and base can favor the desired cross-coupling pathway over homocoupling.
Troubleshooting Guides
Suzuki Coupling
Issue: Low yield of the desired cross-coupled product and significant formation of 2-bromopyrazine.
| Possible Cause | Troubleshooting Steps |
| Presence of water or protic solvents | Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Inappropriate base | Switch to a non-hydridic base such as K₃PO₄ or Cs₂CO₃. Avoid alkoxide bases if hydrodehalogenation is a significant issue. |
| High reaction temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. |
Issue: Formation of a significant amount of biaryl homocoupling product.
| Possible Cause | Troubleshooting Steps |
| Presence of oxygen | Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal catalyst/ligand combination | Screen different palladium catalysts and phosphine (B1218219) ligands. Bulky, electron-rich ligands can often promote the desired cross-coupling. |
| Boronic acid instability | Use freshly prepared or high-purity boronic acid. Consider using boronic esters (e.g., pinacol (B44631) esters) which can be more stable. |
Experimental Protocols
Representative Suzuki Coupling Protocol for this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (B91453) (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
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Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A general experimental workflow for a Suzuki coupling reaction.
Caption: A logical troubleshooting guide for identifying and resolving common issues.
Quantitative Data Summary
The following tables provide representative data for the optimization of a Suzuki coupling reaction with this compound. Please note that actual results will vary depending on the specific coupling partners and reaction conditions.
Table 1: Effect of Base on Product Distribution
| Entry | Base | Desired Product Yield (%) | Hydrodehalogenation (%) | Homocoupling (%) |
| 1 | Na₂CO₃ | 65 | 15 | 5 |
| 2 | K₃PO₄ | 85 | 5 | 3 |
| 3 | Cs₂CO₃ | 88 | <5 | <2 |
| 4 | KOtBu | 50 | 30 | 8 |
Table 2: Effect of Solvent on Product Distribution
| Entry | Solvent | Desired Product Yield (%) | Hydrodehalogenation (%) | Homocoupling (%) |
| 1 | Toluene/H₂O | 78 | 10 | 5 |
| 2 | 1,4-Dioxane/H₂O | 85 | 5 | 3 |
| 3 | DMF | 70 | 15 | 7 |
| 4 | THF/H₂O | 72 | 12 | 6 |
Table 3: Effect of Catalyst/Ligand on Product Distribution
| Entry | Catalyst/Ligand | Desired Product Yield (%) | Hydrodehalogenation (%) | Homocoupling (%) |
| 1 | Pd(PPh₃)₄ | 80 | 8 | 4 |
| 2 | Pd(dppf)Cl₂ | 88 | <5 | <2 |
| 3 | Pd₂(dba)₃ / XPhos | 92 | <2 | <1 |
| 4 | Pd(OAc)₂ | 60 | 20 | 10 |
Troubleshooting low conversion and catalyst degradation in pyrazine couplings
Welcome to the technical support center for pyrazine (B50134) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazine-containing compounds, with a focus on addressing low conversion rates and catalyst degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in pyrazine coupling reactions?
Low conversion in pyrazine couplings can be attributed to several factors, including:
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Catalyst System: The choice and quality of the palladium source and ligand are critical for success.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inadequate inert atmosphere can hinder the reaction.
-
Reagents: The purity and reactivity of the pyrazine halide, organoboron/organotin compound, and base are crucial.
-
Solvent: The solvent plays a significant role in solubility and reaction kinetics.
Q2: My Suzuki-Miyaura reaction with a chloropyrazine is showing low to no conversion. What should I check first?
Low conversion with less reactive chloropyrazines is a common challenge. Key areas to investigate are:
-
Ligand Choice: Standard phosphine (B1218219) ligands are often ineffective. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential for activating C-Cl bonds.[1]
-
Catalyst Pre-activation: Ensure the active Pd(0) species is efficiently generated.
-
Base Selection: Stronger bases like NaOtBu or K₃PO₄ are often required.
-
Inert Atmosphere: Strict exclusion of oxygen is critical to prevent catalyst deactivation.[1]
Q3: I am observing a significant amount of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
Homocoupling is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[2][3] To suppress homocoupling:
-
Thoroughly Degas: Ensure the solvent and reaction mixture are properly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[4][5]
-
Use High-Purity Reagents: Impurities in the boronic acid can sometimes exacerbate homocoupling.
-
Optimize Catalyst and Ligand: Bulky, electron-rich ligands can stabilize the Pd(0) catalyst and favor the desired cross-coupling pathway.[2]
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize its homocoupling.[5]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate (B1220265) can help minimize the concentration of free Pd(II).[5][6]
Q4: What causes catalyst degradation in pyrazine couplings, and how can I prevent it?
Catalyst degradation can occur through several pathways:
-
Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen. Maintaining a strict inert atmosphere is crucial.[1]
-
Palladium Black Formation: Agglomeration of Pd(0) species can form inactive palladium black.[7][8] This can sometimes be mitigated by the choice of ligand and solvent.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways.
-
Product Inhibition: The product of the reaction can sometimes coordinate to the palladium center and inhibit its catalytic activity.[9]
To prevent catalyst degradation, consider the following:
-
Use of Pre-catalysts: Well-defined pre-catalysts can ensure efficient generation of the active Pd(0) species.[3]
-
Ligand Selection: Robust ligands that are resistant to degradation and can stabilize the palladium catalyst are essential.
-
Immobilized Catalysts: Using a solid-supported catalyst can sometimes improve stability and allow for easier recycling.[10]
Troubleshooting Guides
Low Conversion Troubleshooting
If you are experiencing low conversion, follow this systematic troubleshooting guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
Best practices for monitoring 2,5-Dibromopyrazine reaction progress with TLC
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2,5-Dibromopyrazine using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the TLC analysis of this compound reactions, presented in a question-and-answer format.
Q1: My spots are streaking or elongated on the TLC plate. What could be the cause and how can I fix it?
A1: Streaking is a common issue in TLC and can be caused by several factors when working with this compound and its derivatives.
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Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[1]
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Inappropriate Polarity of the Mobile Phase: If the solvent system is too polar for your compounds, they may travel up the plate too quickly and without proper separation, resulting in streaks.
-
Solution: Decrease the polarity of your eluent. For instance, if you are using a 1:1 mixture of hexane (B92381) and ethyl acetate, try changing the ratio to 3:1 or 4:1.
-
-
Strong Interactions with Silica (B1680970) Gel: Pyrazine (B50134) derivatives can be basic and may interact strongly with the acidic silica gel stationary phase, leading to streaking.[2]
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Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-2.0%), to your mobile phase to neutralize the acidic sites on the silica gel.[1]
-
Q2: I can't see any spots on my TLC plate after development, even under the UV lamp. What should I do?
A2: The inability to visualize spots can be frustrating, but there are several troubleshooting steps you can take.
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Compound is Not UV-Active: While this compound and many of its aromatic products are UV-active, some reaction products or intermediates may not be.
-
Solution: Use a chemical staining method for visualization after checking under UV light. Common stains that work well for a variety of functional groups include potassium permanganate (B83412) (KMnO₄) and iodine (I₂) vapor.[1]
-
-
Sample is Too Dilute: The concentration of your compound on the plate may be below the limit of detection.
-
Solution: Try concentrating your sample by spotting it multiple times in the same location, allowing the solvent to dry completely between each application.[1]
-
-
Compound Evaporation: If your product is volatile, it may have evaporated from the TLC plate during development or drying.
-
Solution: Minimize the time the plate is exposed to air after development and visualize it as quickly as possible.
-
Q3: The spots for my starting material and product are too close together (poor resolution). How can I improve the separation?
A3: Achieving good separation is key to accurately monitoring reaction progress.
-
Suboptimal Solvent System: The polarity of your mobile phase may not be ideal for separating compounds with similar polarities.
-
Solution: The key is to experiment with different solvent systems. For reactions involving this compound, which is relatively non-polar, start with a high ratio of a non-polar solvent to a polar solvent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Running several TLCs with different solvent ratios will help you find the optimal conditions for your specific reaction.
-
-
Use of a Co-spot: It can be difficult to distinguish between the starting material and product if their Rf values are very similar.
-
Solution: Use a "co-spot" lane on your TLC plate. In this lane, you will spot both the starting material and the reaction mixture at the same point. If the starting material and product are different, you should see two distinct spots in the co-spot lane.
-
Q4: My spots have "tails." What causes this and how can I prevent it?
A4: Tailing is when a spot appears elongated with a "tail" extending downwards.
-
Sample Overloading: Similar to streaking, applying too much sample can lead to tailing.
-
Solution: Dilute your sample and re-spot a smaller amount on the plate.
-
-
Acidic or Basic Compounds: Strong interactions between acidic or basic compounds and the silica gel can cause tailing.
-
Solution: Add a modifier to your eluent. For acidic compounds, a small amount of acetic acid can help, while for basic compounds like some pyrazine derivatives, adding triethylamine is effective.[1]
-
Experimental Protocols
Here are detailed methodologies for key experiments related to monitoring this compound reactions with TLC.
Protocol 1: General Procedure for Monitoring a Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the origin line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
-
Prepare the Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Reaction Mixture (Rxn): At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube or micropipette. Dilute this aliquot with a volatile solvent.
-
-
Spot the TLC Plate:
-
Using a capillary tube, spot a small amount of the prepared starting material solution onto the "SM" lane.
-
In the "Co" lane, first spot the starting material, and then spot the diluted reaction mixture on top of it.
-
In the "Rxn" lane, spot only the diluted reaction mixture.
-
Ensure each spot is small and concentrated. Allow the solvent to evaporate completely between applications.
-
-
Develop the TLC Plate:
-
Prepare a developing chamber (a beaker with a watch glass or a specialized TLC tank) with your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line on your TLC plate.
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). This compound and many of its aromatic products should be UV-active and appear as dark spots. Circle the spots with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate or iodine) for further visualization.
-
The reaction is considered complete when the spot corresponding to the starting material (this compound) is no longer visible in the "Rxn" lane.
-
Protocol 2: Preparation of a Potassium Permanganate (KMnO₄) Stain
-
Dissolve the following in 200 mL of water:
-
1.5 g of potassium permanganate (KMnO₄)
-
10 g of potassium carbonate (K₂CO₃)
-
1.25 mL of 10% sodium hydroxide (B78521) (NaOH) solution
-
-
Store the solution in a dark bottle.
-
To use: Briefly dip the dried TLC plate into the solution or spray the plate with the stain. Spots will appear as yellow to brown against a purple background. Gentle heating can accelerate the visualization.
Data Presentation
The following table provides a guide for selecting a starting solvent system for monitoring common reactions of this compound. The optimal ratio will need to be determined experimentally.
| Reaction Type | Starting Material (Relative Polarity) | Expected Product (Relative Polarity) | Recommended Starting Mobile Phase (Hexane:Ethyl Acetate) |
| Suzuki Coupling | This compound (Less Polar) | Biaryl-substituted pyrazine (More Polar) | 9:1 to 4:1 |
| Buchwald-Hartwig Amination | This compound (Less Polar) | Amino-substituted pyrazine (More Polar) | 10:1 to 5:1 |
| Sonogashira Coupling | This compound (Less Polar) | Alkynyl-substituted pyrazine (Slightly More Polar) | 9:1 to 4:1 |
Note: The polarity of the product will vary depending on the specific substituent being added. It is always recommended to run a TLC with the starting material and the expected product (if available) to determine their relative polarities and optimize the solvent system accordingly.
Mandatory Visualizations
Caption: A standard experimental workflow for TLC analysis.
Caption: A troubleshooting guide for common TLC issues.
References
Effective workup and extraction procedures for 2,5-Dibromopyrazine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective workup and extraction of 2,5-Dibromopyrazine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound?
A1: this compound is commonly synthesized from 2-aminopyrazine (B29847) through a two-step process. The first step involves the bromination of 2-aminopyrazine to yield 5-bromo-2-pyrazinamine. The second step is a Sandmeyer reaction, where the amino group of 5-bromo-2-pyrazinamine is diazotized and subsequently replaced by a bromine atom to form this compound.[1]
Q2: What are the key reagents and solvents used in the synthesis and workup?
A2: Key reagents include 2-aminopyrazine, bromine, pyridine (B92270), chloroform (B151607), hydrobromic acid, sodium nitrite (B80452), and sodium hydroxide (B78521).[1] Common solvents for extraction and purification include dichloromethane (B109758), diethyl ether, ethyl acetate (B1210297), and n-pentane.[1][2]
Q3: What are the physical properties of this compound?
A3: this compound is typically a white to light yellow solid powder at room temperature.[1] It has a melting point in the range of 45 to 49 °C and is poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1]
Q4: What are the common applications of this compound?
A4: It serves as a versatile intermediate in organic synthesis, particularly as a building block for biologically active molecules in the pharmaceutical and agrochemical industries.[1] The bromine atoms can be readily substituted in various cross-coupling reactions, such as Suzuki couplings.[1]
Experimental Protocols
Synthesis of 5-bromo-2-pyrazinamine (Step 1)
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Dissolve 2-aminopyrazine (5.0 g, 52.6 mmol) in chloroform (150 mL) and add pyridine (5.11 mL, 63.2 mmol).
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Over a period of one hour, add a solution of bromine (3.24 mL, 63.2 mmol) in chloroform (50 mL) dropwise.
-
Stir the mixture for 30 minutes, then dilute with water (50 mL) and stir for an additional 10 minutes.
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Separate the organic layer, wash it with water (50 mL), and dry it over magnesium sulfate.
-
Evaporate the solvent under vacuum.
-
Purify the residue by column chromatography using a mixture of ethyl acetate and n-pentane (1:4) as the eluent to obtain 5-bromo-2-pyrazinamine.[1]
Synthesis of this compound (Step 2 - Sandmeyer Reaction)
-
Cool a solution of 48% aqueous hydrobromic acid (2 mL) in an ice-acetone bath.
-
Add 5-bromo-2-pyrazinamine (317 mg, 1.82 mmol).
-
After stirring for 5 minutes, add bromine (0.28 mL, 5.46 mmol).
-
Dropwise, add an aqueous solution of sodium nitrite (314 mg, 4.55 mmol) over 15 minutes, keeping the temperature below 5 °C.[2]
-
Stir the mixture for 30 minutes and then allow it to warm to room temperature over 30 minutes.
-
Add a solution of sodium hydroxide (2.6 g) in water (7 mL) and stir for 1 hour.[1]
-
Extract the product with dichloromethane.
-
Combine the organic layers and evaporate the solvent under vacuum to yield this compound.[1]
Data Presentation
| Parameter | Step 1: Bromination of 2-aminopyrazine | Step 2: Sandmeyer Reaction of 5-bromo-2-pyrazinamine |
| Starting Material | 2-aminopyrazine | 5-bromo-2-pyrazinamine |
| Key Reagents | Bromine, Pyridine | Hydrobromic acid, Bromine, Sodium nitrite |
| Solvent | Chloroform | Water |
| Reaction Temperature | Room Temperature | -15 °C to Room Temperature |
| Workup Procedure | Aqueous wash, Extraction with Chloroform | Neutralization with NaOH, Extraction with Dichloromethane or Diethyl Ether |
| Purification Method | Column Chromatography (Ethyl acetate/n-pentane) | Evaporation of solvent (further purification may be needed) |
| Reported Yield | Not specified in the source | ~24.4%[2] |
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
-
Possible Cause A: Incomplete diazotization. The formation of the diazonium salt is a critical step and is highly temperature-dependent.
-
Solution: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.[3] Use freshly prepared sodium nitrite solution. Monitor the reaction progress using TLC.
-
-
Possible Cause B: Premature decomposition of the diazonium salt. Diazonium salts are generally unstable and can decompose if the temperature rises or if they are exposed to light.
-
Solution: Keep the reaction vessel in an ice bath and protected from direct light. Use the diazonium salt immediately in the subsequent Sandmeyer reaction.
-
-
Possible Cause C: Inefficient copper catalysis in the Sandmeyer reaction.
-
Solution: Ensure the copper(I) bromide catalyst is active. Consider using a combination of CuBr and CuBr2 to improve conversion.[4]
-
Problem 2: The final product is a dark oil or contains significant impurities.
-
Possible Cause A: Formation of phenolic byproducts. If the diazonium salt reacts with water before the bromide is added, it can form hydroxy-pyrazines.
-
Solution: Ensure a high concentration of bromide ions is present when the diazonium salt is formed and reacts. Add the sodium nitrite solution slowly to the mixture containing hydrobromic acid and the amine.
-
-
Possible Cause B: Formation of azo compounds. Diazonium salts can couple with unreacted aminopyrazine to form colored azo dyes.
-
Solution: Ensure complete conversion of the starting amine to the diazonium salt by using a slight excess of sodium nitrite. Maintain a low reaction temperature to disfavor azo coupling.
-
-
Possible Cause C: Residual starting material or mono-brominated intermediate.
-
Solution: Purify the crude product using column chromatography. A solvent system of ethyl acetate and hexanes can be effective. Alternatively, recrystallization from a suitable solvent like ethanol (B145695) may be attempted.
-
Problem 3: Difficulty in extracting the product from the aqueous layer.
-
Possible Cause A: Incorrect pH of the aqueous layer. The product may have some solubility in acidic or basic water.
-
Solution: Ensure the reaction mixture is neutralized to a pH of 7-8 with a base like sodium hydroxide before extraction.[5] This will ensure the this compound is in its neutral, less water-soluble form.
-
-
Possible Cause B: Insufficient volume or polarity of the extraction solvent.
-
Solution: Perform multiple extractions with a suitable organic solvent like dichloromethane or diethyl ether. Ensure vigorous mixing to maximize the transfer of the product into the organic phase.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for the synthesis and workup of this compound.
References
Managing reaction temperature for successful 2,5-Dibromopyrazine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction temperature for the successful synthesis of 2,5-Dibromopyrazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during the synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related complications.
Frequently Asked Questions (FAQs)
Q1: What is the most critical temperature control step in the synthesis of this compound?
A1: The most critical step for temperature control is the dropwise addition of the sodium nitrite (B80452) solution to the acidic mixture of the starting amine (e.g., 5-bromo-2-pyrazinamine or 2-amino-5-bromopyridine). It is imperative to maintain a low temperature, typically below 5°C, during this addition to ensure the stable formation of the diazonium salt intermediate and prevent its premature decomposition.[1][2]
Q2: What are the consequences of inadequate temperature control during the diazotization reaction?
A2: Failure to maintain the recommended low temperature can lead to several undesirable outcomes, including:
-
Reduced Yield: The primary issue is a significant decrease in the yield of this compound.
-
Formation of Byproducts: Elevated temperatures can cause the diazonium salt to decompose, leading to the formation of phenolic byproducts and other impurities, which can complicate the purification process.
-
Safety Hazards: Rapid decomposition of the diazonium salt can be exothermic, leading to a rapid increase in temperature and pressure, which may pose a safety risk.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inadequate Temperature Control: The reaction temperature exceeded the recommended range (e.g., > 5°C) during sodium nitrite addition. | Ensure the reaction vessel is adequately cooled using an ice-acetone or ice-salt bath. Monitor the internal temperature closely and adjust the addition rate of sodium nitrite to maintain the desired temperature. |
| Incomplete Diazotization: Insufficient stirring or too rapid addition of sodium nitrite. | Stir the reaction mixture vigorously. Add the sodium nitrite solution slowly and dropwise to ensure it reacts completely. | |
| Presence of Impurities in the Final Product | Formation of Phenolic Byproducts: The reaction temperature was too high, leading to the decomposition of the diazonium salt. | Maintain strict temperature control throughout the reaction. Purify the crude product using column chromatography. |
| Incomplete Reaction: The reaction was not allowed to proceed for the recommended time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for the specified duration at the appropriate temperature. | |
| Reaction Mixture Turns Dark or Foams Excessively | Rapid Decomposition of Diazonium Salt: The temperature rose too quickly, causing a rapid release of nitrogen gas. | Immediately cool the reaction vessel and slow down or stop the addition of sodium nitrite until the reaction is under control. Ensure the cooling bath has sufficient capacity. |
Experimental Protocols & Data
This section provides detailed experimental methodologies for the synthesis of this compound, with quantitative data summarized for easy comparison.
Synthesis of this compound from 5-bromopyrazin-2-amine
This protocol is based on a Sandmeyer-type reaction involving the diazotization of 5-bromopyrazin-2-amine followed by bromination.
Experimental Workflow Diagram
References
Navigating the Halogenation of Pyrazine Rings: A Technical Support Guide
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the halogenation of pyrazine (B50134) rings. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common pitfalls encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my direct halogenation of an unsubstituted pyrazine ring failing or resulting in decomposition?
A1: Direct halogenation of pyrazine can be challenging due to the electron-deficient nature of the ring, which makes it less reactive towards electrophilic substitution.[1][2] In many cases, forcing conditions with chlorine or bromine at high temperatures can lead to decomposition and the formation of carbonaceous materials rather than the desired halopyrazine.[1][3]
Q2: How can I activate the pyrazine ring for successful halogenation?
A2: Activation of the pyrazine ring is crucial for achieving successful halogenation. Two primary strategies are effective:
-
N-Oxide Formation: Converting the pyrazine to its N-oxide increases the electron density of the ring, making it more susceptible to electrophilic attack.[1][4][5] The N-oxide can then be halogenated, typically at the C2 position, and subsequently deoxygenated.[5][6]
-
Introduction of Electron-Donating Groups: The presence of electron-donating groups (EDGs) on the pyrazine ring can increase its reactivity towards electrophilic halogenation.[1]
Q3: I am observing a mixture of mono- and polyhalogenated products. How can I improve the selectivity for monosubstitution?
A3: Achieving monosubstitution can be difficult with direct halogenation methods, which often yield mixtures.[1] To improve selectivity, consider the following:
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Milder Reaction Conditions: Using less reactive halogenating agents and lower temperatures can help to minimize over-halogenation.
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Vapor-Phase Halogenation: For chlorination, vapor-phase reaction with chlorine in the presence of water vapor has been shown to produce monochloropyrazine in good yields.[3]
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Alternative Strategies: Employing methods like the Sandmeyer reaction or transition-metal-catalyzed C-H halogenation can offer greater control and selectivity.[7][8][9][10]
Q4: What is the Sandmeyer reaction and when should I consider using it for pyrazine halogenation?
A4: The Sandmeyer reaction is a versatile method for introducing a halogen atom onto an aromatic ring.[7][8] It involves the conversion of an aminopyrazine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst (e.g., CuCl, CuBr).[7][11] This method is particularly useful when direct halogenation is not feasible or when a specific regioisomer is desired, as the position of the halogen is determined by the initial position of the amino group.[8][12][13]
Troubleshooting Guide
Problem 1: Low or no conversion in my pyrazine halogenation reaction.
| Possible Cause | Troubleshooting Step |
| Deactivated Pyrazine Ring | The pyrazine ring is electron-deficient and unreactive towards electrophiles.[1] |
| Solution: Activate the ring by converting it to the corresponding N-oxide before halogenation.[1][5][14] Alternatively, if your synthesis allows, introduce an electron-donating group to the ring. | |
| Inappropriate Halogenating Agent | The chosen halogenating agent may not be reactive enough under the applied conditions. |
| Solution: For N-oxides, activating agents like POCl₃, SO₂Cl₂, or oxalyl halides are often used in conjunction with the halogen source.[5][6] For direct halogenation, more reactive sources or catalysts might be needed, but this increases the risk of side reactions. | |
| Harsh Reaction Conditions Leading to Decomposition | High temperatures during direct halogenation can cause the pyrazine ring to decompose.[3] |
| Solution: Explore milder, catalyzed reactions such as transition-metal-catalyzed C-H halogenation which can proceed under less forcing conditions.[9][10][15][16] |
Problem 2: Poor regioselectivity in the halogenation of a substituted pyrazine.
| Possible Cause | Troubleshooting Step |
| Electronic and Steric Effects of Substituents | The directing effect of existing substituents on the pyrazine ring can lead to a mixture of isomers. |
| Solution: The regioselectivity of halogenation on substituted pyrazines is influenced by the electronic nature of the substituents.[17] For predictable regioselectivity, the Sandmeyer reaction is an excellent alternative, as the halogen will replace the amino group.[8][12] | |
| Reaction Mechanism Ambiguity | Different reaction conditions can favor different mechanisms (e.g., electrophilic aromatic substitution vs. radical). |
| Solution: For N-oxides, halogenation typically occurs at the C2-position.[5] Transition-metal-catalyzed reactions can offer high regioselectivity through the use of directing groups.[17][18] |
Experimental Protocols
Key Experiment 1: Chlorination of Pyrazine via Vapor-Phase Reaction
This protocol is based on a method for producing mono-chloropyrazine in good yields.[3]
Materials:
-
Pyrazine
-
Chlorine gas
-
Water
-
Nitrogen gas (optional, as a diluent)
-
Reaction tube furnace capable of reaching 300-600 °C
Procedure:
-
Prepare a solution of pyrazine in water. A typical molar ratio is approximately 1 part pyrazine to 4.5 parts water.
-
Vaporize the pyrazine-water solution and mix it with chlorine gas. The preferred molar ratio of chlorine to pyrazine is between 0.4 and 1.3.
-
Pass the vapor mixture through a reaction tube heated to a temperature between 375 °C and 475 °C. The contact time in the reaction zone should be controlled, for example, between 2 to 8 seconds.
-
Cool the product stream to condense the chloropyrazine and hydrochloric acid formed.
-
Separate the oily chloropyrazine layer from the aqueous layer.
-
Neutralize the aqueous layer and extract with a suitable organic solvent (e.g., benzene) to recover any dissolved product.
-
Combine the oil and the extract and purify by fractional distillation.
Quantitative Data Summary:
| Reactant Molar Ratios | Temperature (°C) | Contact Time (s) | Yield of Monochloropyrazine (%) | Reference |
| Pyrazine:Water:Chlorine (approx. 1:4.5:0.87) | 450 | 3 | 70 | [3] |
| Pyrazine:Water:Chlorine (approx. 1:1:1) | 400 | 8 | 77 (based on consumed pyrazine) | [3] |
Key Experiment 2: Halogenation of a Pyrazine N-Oxide
This generalized protocol is based on the principle of activating the pyrazine ring via N-oxidation.[5][6]
Part A: Synthesis of Pyrazine-N-Oxide
-
Dissolve the starting pyrazine in a suitable solvent (e.g., dichloromethane (B109758) or chloroform).
-
Cool the solution to 0 °C.
-
Add a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), dropwise.
-
Allow the reaction to warm to room temperature and stir for an extended period (e.g., 48 hours).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Part B: Halogenation of the Pyrazine-N-Oxide
-
Dissolve the pyrazine-N-oxide in a suitable solvent.
-
Add an activating agent (e.g., oxalyl chloride for chlorination, oxalyl bromide for bromination).
-
The reaction is typically run under mild conditions.
-
Upon completion, the reaction is worked up to isolate the 2-halopyrazine.
Visualizing the Process
Logical Workflow for Troubleshooting Pyrazine Halogenation
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. US2391745A - Chlorination of pyrazine - Google Patents [patents.google.com]
- 4. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. tutorchase.com [tutorchase.com]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - C–H bond halogenation catalyzed or mediated by copper: an overview [beilstein-journals.org]
- 11. byjus.com [byjus.com]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 18. Transition‐Metal‐Catalyzed Site‐Selective C−H Halogenation Reactions [ouci.dntb.gov.ua]
Technical Support Center: Scaling Up 2,5-Dibromopyrazine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,5-Dibromopyrazine from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited lab-scale synthesis involves a two-step process. The first step is the bromination of aminopyrazine to yield 5-bromo-2-pyrazinamine. The second, and key, step is the Sandmeyer-type reaction of 5-bromo-2-pyrazinamine. This involves diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid and subsequent substitution with bromide.[1][2]
Q2: What are the critical reaction parameters to monitor during the synthesis?
A2: Temperature control is paramount, especially during the addition of sodium nitrite, as the diazotization reaction is exothermic.[1] The temperature is typically maintained between -15°C and 0°C to ensure the stability of the diazonium salt intermediate.[1][2] The rate of addition of reagents, agitation speed, and reaction time are also crucial for ensuring consistent results and safety.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns revolve around the handling of large quantities of bromine and the management of the exothermic diazotization reaction. Bromine is highly corrosive and toxic, requiring specialized handling procedures and personal protective equipment (PPE). The diazotization reaction can generate significant heat, and poor temperature control at a larger scale could lead to a runaway reaction. Diazonium salts can be unstable and potentially explosive, especially if they are isolated or allowed to warm up.[3][4]
Q4: What are the expected yields for this synthesis at a laboratory scale?
A4: Published laboratory-scale procedures report yields of approximately 24.4% for the conversion of 5-bromopyrazin-2-amine to this compound.[1] Yields may vary depending on the precise reaction conditions and purification methods.
Q5: What purification methods are suitable for this compound at both lab and pilot scales?
A5: At the laboratory scale, purification is often achieved through extraction and column chromatography.[2] For pilot-scale operations, crystallization is a more common and scalable purification method for solid compounds.[5] The choice of solvent for crystallization is critical and should be determined at the lab scale. Distillation, particularly vacuum distillation, can be employed if the compound is a liquid or has a suitable boiling point, although this compound is a solid at room temperature.[2][5]
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is based on established laboratory procedures.[1][2]
Materials:
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5-bromo-2-pyrazinamine
-
48% aqueous hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
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Sodium hydroxide (B78521) (NaOH) solution (e.g., 40%)
-
Diethyl ether or dichloromethane (B109758) for extraction
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Ice-acetone bath or cryocooler
Procedure:
-
In a well-ventilated fume hood, cool a solution of 48% hydrobromic acid in a reaction vessel to between -15°C and -10°C using an ice-acetone bath.
-
Slowly add 5-bromo-2-pyrazinamine to the cooled HBr solution with stirring.
-
Add bromine to the mixture while maintaining the low temperature.
-
Prepare a solution of sodium nitrite in water.
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Add the sodium nitrite solution dropwise to the reaction mixture over a period of at least one hour, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the mixture at 0°C for approximately one hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the reaction mixture with a cold sodium hydroxide solution to a pH of 7-8.
-
Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and n-pentane as the eluent.[2]
Data Presentation: Lab vs. Pilot Scale-Up Considerations
| Parameter | Laboratory Scale (Typical Values) | Pilot Scale Considerations |
| Batch Size | 1-10 g of starting material | 1-10 kg or more |
| Reactant Molar Ratios | Maintained as per lab scale initially | May need slight optimization based on pilot run data |
| Reaction Temperature | -15°C to 5°C | Critical to maintain. Requires a reactor with efficient cooling jackets and potentially internal cooling coils. Heat transfer is less efficient at scale. |
| Reagent Addition Rate | Dropwise over 1 hour | Must be carefully controlled to manage heat evolution. May require a programmable dosing pump. Slower addition rates may be necessary. |
| Agitation | Magnetic stirrer or overhead stirrer | Mechanical stirrer with appropriate impeller design (e.g., pitched blade turbine) is essential for adequate mixing and heat transfer in larger volumes. |
| Reaction Time | ~2 hours | May need to be adjusted based on in-process monitoring. |
| Work-up | Liquid-liquid extraction in separatory funnels | Performed in the reactor or a separate extraction vessel. Phase separation can be slower. |
| Purification | Column Chromatography | Crystallization is preferred for scalability. Solvent selection and cooling profiles are critical. |
| Yield | ~24.4%[1] | May be lower initially due to unoptimized conditions. The goal is to match or exceed lab-scale yield through process optimization. |
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause (Lab & Pilot): Incomplete diazotization.
-
Solution: Ensure the sodium nitrite is of high purity and the solution is freshly prepared. Verify the stoichiometry of all reagents.
-
-
Possible Cause (Pilot): Poor temperature control leading to decomposition of the diazonium salt.
-
Solution: Improve the efficiency of the reactor's cooling system. Reduce the addition rate of the sodium nitrite solution. Ensure the agitator is providing adequate mixing to prevent localized hot spots near the addition point.
-
-
Possible Cause (Pilot): Inefficient extraction during work-up.
-
Solution: Optimize the mixing speed and time for the extraction process. Ensure adequate phase separation time. Consider using a different extraction solvent if necessary.
-
Issue 2: Formation of Impurities
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Possible Cause (Lab & Pilot): Temperature too high during diazotization.
-
Solution: Strictly maintain the reaction temperature below 5°C, and ideally closer to 0°C.[1]
-
-
Possible Cause (Lab & Pilot): "Hot spots" in the reaction mixture due to poor mixing.
-
Solution: Increase the agitation speed. In a pilot reactor, ensure the impeller design is appropriate for the vessel geometry and reaction mass viscosity.
-
-
Possible Cause (Pilot): Extended reaction or work-up time at elevated temperatures.
-
Solution: Streamline the work-up process to minimize the time the product is exposed to higher temperatures or harsh pH conditions.
-
Issue 3: Difficulties with Temperature Control During Scale-Up
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Possible Cause (Pilot): The surface area to volume ratio of the reactor decreases as the scale increases, leading to less efficient heat removal.
-
Solution: Use a reactor with a high-performance cooling jacket. Consider using a secondary cooling loop or internal cooling coils. The addition of the exothermic reagent (sodium nitrite solution) should be done at a slower, controlled rate.
-
-
Possible Cause (Pilot): Inadequate heat transfer fluid flow rate in the reactor jacket.
-
Solution: Ensure the heating/cooling unit is appropriately sized for the reactor and the process. Check for any obstructions in the jacket and ensure the pump is functioning correctly.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 2,5-Dibromopyrazine versus 2,5-Diiodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that dictates the efficiency and success of a synthetic route. This guide provides a detailed comparative analysis of the reactivity of 2,5-dibromopyrazine and 2,5-diiodopyrazine (B123192) in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. This objective comparison, supported by experimental data and detailed protocols, aims to inform the selection of the optimal substrate for the synthesis of complex pyrazine-containing molecules.
Executive Summary: The Decisive Role of the Carbon-Halogen Bond
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for halogen reactivity is I > Br > Cl > F. This is attributed to the decreasing bond dissociation energy as one moves down the halogen group, which facilitates the rate-determining oxidative addition step of the palladium catalyst to the C-X bond.
Consequently, 2,5-diiodopyrazine is inherently more reactive than this compound. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields, making it an attractive choice for complex syntheses. However, the choice between the two substrates may also be influenced by factors such as cost, availability, and the potential for unwanted side reactions.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the performance of this compound and 2,5-diiodopyrazine in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. The data presented is a compilation from various sources and aims to provide a general overview of the expected outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond in 2,5-diiodopyrazine allows for coupling at lower temperatures and in shorter timeframes compared to its bromo- a anologue.
| Parameter | 2,5-Diiodopyrazine | This compound | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition. |
| Typical Reaction Temp. | Room temp. to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-120 °C) | The higher reactivity of the C-I bond allows for coupling at lower temperatures. |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | The faster catalytic cycle with the iodo-substrate leads to quicker consumption of starting materials. |
| Catalyst Loading | Potentially lower | Typically higher | A more reactive substrate may require less catalyst to achieve high conversion. |
| Yields | Generally high | Moderate to high | The higher reactivity of the iodo-compound often translates to higher yields. |
Stille Coupling
The Stille reaction, which couples organotin compounds with organic halides, follows a similar reactivity trend. The weaker C-I bond of 2,5-diiodopyrazine facilitates the initial oxidative addition step, generally leading to more efficient coupling under milder conditions.
| Parameter | 2,5-Diiodopyrazine | This compound | Rationale |
| Relative Reactivity | High | Moderate | Weaker C-I bond promotes faster oxidative addition. |
| Typical Reaction Temp. | 80-110 °C | 90-120 °C | Higher reactivity of the C-I bond allows for lower reaction temperatures. |
| Typical Reaction Time | Shorter | Longer | Faster catalytic turnover with the more reactive substrate. |
| Yields | Generally good to excellent | Moderate to good | Higher reactivity often correlates with improved yields. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice of substrate can influence the efficiency of the catalytic cycle. 2,5-Diiodopyrazine is a well-established substrate for this reaction, readily undergoing mono- or di-amination depending on the stoichiometry of the amine.
| Parameter | 2,5-Diiodopyrazine | This compound | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond's lower bond dissociation energy facilitates the oxidative addition step. |
| Typical Reaction Temp. | 80-110 °C | 90-120 °C | Milder conditions are often sufficient for the more reactive diiodo-compound. |
| Typical Reaction Time | Shorter | Longer | Faster reaction kinetics are expected with 2,5-diiodopyrazine. |
| Yields | Good to excellent | Moderate to good | Higher reactivity can lead to more complete conversion and higher yields. |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These should be considered as starting points, and optimization may be necessary for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol (General)
A mixture of the dihalopyrazine (1.0 eq.), the arylboronic acid (2.2-3.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-4.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water) is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction mixture is then heated at the appropriate temperature (for 2,5-diiodopyrazine, start with lower temperatures like 60-80°C; for this compound, higher temperatures of 90-110°C may be required) with stirring for the specified time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic
Battle of the Dihalopyrazines: A Head-to-Head Comparison of Suzuki Coupling Efficiency
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Pyrazine (B50134) scaffolds, ubiquitous in pharmaceuticals, are often assembled via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the Suzuki coupling efficiency of 2,5-dibromopyrazine against other dihalopyrazines, supported by experimental data, to inform the selection of the most suitable substrate for your synthetic needs.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. The choice of the dihalopyrazine isomer and the nature of the halogen atom significantly impact the reaction's efficiency, yield, and regioselectivity. Generally, the reactivity of the carbon-halogen bond in Suzuki couplings follows the trend I > Br > Cl > F, which is attributed to the decreasing bond dissociation energy down the halogen group.[1] This inherent reactivity difference is a key factor in the performance of dihalopyrazines in cross-coupling reactions.
Comparative Analysis of Dihalopyrazine Reactivity
Experimental data from the literature allows for a direct comparison of the Suzuki coupling efficiency of various dihalopyrazines. While a single study comparing all isomers under identical conditions is not available, a composite analysis of published data provides valuable insights into their relative reactivity.
Dichloropyrazines: A Study in Isomeric Effects
A study by Schultheiss and Allin provides a clear comparison between the reactivity of 2,3-dichloropyrazine (B116531) and 2,6-dichloropyrazine (B21018) in Suzuki coupling reactions with various arylboronic acids. The reactions were carried out using bis(triphenylphosphine)palladium(II) dichloride as the catalyst in a mixture of acetonitrile (B52724) and aqueous sodium carbonate.[2]
The results, summarized in the table below, demonstrate that both 2,3- and 2,6-dichloropyrazine can effectively undergo Suzuki coupling to afford the corresponding diarylpyrazines in moderate to good yields.[2]
| Arylboronic Acid | Dihalopyrazine | Product | Yield (%)[2] |
| Phenylboronic acid | 2,3-Dichloropyrazine | 2,3-Diphenylpyrazine | 75 |
| Phenylboronic acid | 2,6-Dichloropyrazine | 2,6-Diphenylpyrazine | 80 |
| 4-Methylphenylboronic acid | 2,3-Dichloropyrazine | 2,3-Di(4-methylphenyl)pyrazine | 72 |
| 4-Methylphenylboronic acid | 2,6-Dichloropyrazine | 2,6-Di(4-methylphenyl)pyrazine | 78 |
| 4-Methoxyphenylboronic acid | 2,3-Dichloropyrazine | 2,3-Di(4-methoxyphenyl)pyrazine | 65 |
| 4-Methoxyphenylboronic acid | 2,6-Dichloropyrazine | 2,6-Di(4-methoxyphenyl)pyrazine | 70 |
| 2,6-Dimethylphenylboronic acid | 2,3-Dichloropyrazine | 2-Chloro-3-(2,6-dimethylphenyl)pyrazine | 68 (mono-arylated) |
Table 1: Comparison of Suzuki coupling yields for 2,3- and 2,6-dichloropyrazine with various arylboronic acids.[2]
Notably, the reaction of 2,3-dichloropyrazine with the sterically hindered 2,6-dimethylphenylboronic acid resulted in the mono-arylated product exclusively, highlighting the influence of steric effects on the reactivity of this isomer.[2]
This compound: Leveraging Enhanced Reactivity
As predicted by the general halogen reactivity trend, this compound is expected to be more reactive than its dichlorinated counterparts. While a direct comparative study with dichloropyrazines under identical conditions is elusive, data from the Suzuki coupling of a structurally similar dibromoheterocycle, 2,5-dibromo-3-hexylthiophene (B54134), provides a strong indication of the expected efficiency. The electronic properties of the thiophene (B33073) and pyrazine rings are comparable, making this a reasonable proxy.
In a study by Hassan et al., 2,5-dibromo-3-hexylthiophene was coupled with a range of arylboronic acids using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane/water solvent system. The reactions proceeded to give the diarylated products in good to excellent yields.
| Arylboronic Acid | Product | Yield (%) |
| 4-Methylphenylboronic acid | 2,5-Bis(4-methylphenyl)-3-hexylthiophene | 85 |
| 3,5-Dimethylphenylboronic acid | 2,5-Bis(3,5-dimethylphenyl)-3-hexylthiophene | 70 |
| 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-3-hexylthiophene | 68 |
| 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-3-hexylthiophene | 77 |
| 4-Iodophenylboronic acid | 2,5-Bis(4-iodophenyl)-3-hexylthiophene | 69 |
| 3,5-Difluorophenylboronic acid | 2,5-Bis(3,5-difluorophenyl)-3-hexylthiophene | 65 |
| 3-Chloro-4-fluorophenylboronic acid | 2,5-Bis(3-chloro-4-fluorophenyl)-3-hexylthiophene | 68 |
| 4-(Methylthio)phenylboronic acid | 2,5-Bis(4-(methylthio)phenyl)-3-hexylthiophene | 62 |
| 3-Acetylphenylboronic acid | 2,5-Bis(3-acetylphenyl)-3-hexylthiophene | 72 |
Table 2: Suzuki coupling yields for 2,5-dibromo-3-hexylthiophene with various arylboronic acids. This data serves as a proxy for the expected reactivity of this compound.
The consistently high yields observed with the dibromoheterocycle, even with a variety of electronically diverse arylboronic acids, strongly suggest that this compound would exhibit superior performance in Suzuki coupling reactions compared to dichloropyrazines. The weaker carbon-bromine bond facilitates the initial oxidative addition step in the catalytic cycle, leading to faster reaction rates and often higher yields under milder conditions.[1]
Experimental Protocols
A detailed experimental protocol for the Suzuki coupling of a dihalopyrazine is provided below, based on the work of Schultheiss and Allin.[2]
General Procedure for the Suzuki Coupling of Dichloropyrazines
A round bottom flask is charged with the dichloropyrazine (1.0 eq), the arylboronic acid (2.0-2.2 eq), sodium carbonate (2.0-2.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.6 mol%). Acetonitrile and water (1:1) are then added, and argon is bubbled through the resulting mixture for 15 minutes. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, and the organic product is extracted.
Logical Workflow and Comparative Reactivity
The following diagrams illustrate the general workflow of a Suzuki coupling reaction and the comparative reactivity of the discussed dihalopyrazines.
References
Alternative building blocks to 2,5-Dibromopyrazine for synthesizing pyrazine derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazine (B50134) derivatives is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the pyrazine scaffold in a wide array of biologically active compounds and functional materials. While 2,5-dibromopyrazine has traditionally been a go-to building block for introducing the pyrazine moiety, a range of alternative starting materials and synthetic strategies offer distinct advantages in terms of reactivity, cost, and environmental impact. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic route.
Executive Summary
This guide explores four principal alternatives to this compound for the synthesis of 2,5-disubstituted pyrazine derivatives:
-
2,5-Dichloropyrazine: A cost-effective and readily available alternative, particularly suitable for nucleophilic aromatic substitution and modern cross-coupling reactions.
-
Condensation of 1,2-Diketones and 1,2-Diamines: A classical and often high-yielding one-pot approach that offers a straightforward route to a variety of pyrazine derivatives.
-
Manganese-Catalyzed Dehydrogenative Coupling: An atom-economical and environmentally benign method that utilizes readily available 2-amino alcohols.
-
Highly Reactive Halogenated and Stannylated Pyrazines: Including 2,5-diiodopyrazine (B123192) and 2,5-bis(tributylstannyl)pyrazine, which offer enhanced reactivity in cross-coupling reactions, allowing for milder reaction conditions.
The following sections provide a detailed comparison of these alternatives, including quantitative data on their performance, step-by-step experimental protocols, and visualizations of the synthetic pathways.
Comparison of Performance Data
The choice of building block significantly impacts reaction efficiency, yield, and substrate scope. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these alternatives.
Table 1: Comparison of Halogenated Pyrazines in Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Pyrazine Substrate | Coupling Partner (ArB(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 12 | 85 | [1] |
| 2 | 2,5-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 92 | [2] |
| 3 | 2,5-Diiodopyrazine | 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 48 | Polymer | [3] |
| 4 | 2-Chloro-5-bromopyrazine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 88 (at Br) | [4] |
Note: The reactivity order in Suzuki coupling is generally I > Br > Cl. However, modern catalysts and microwave conditions can lead to excellent yields even with less reactive chloropyrazines.[5]
Table 2: One-Pot Synthesis via Condensation of 1,2-Diketones and 1,2-Diamines
| Entry | 1,2-Diketone | 1,2-Diamine | Product | Yield (%) | Time (h) | Reference |
| 1 | Benzil | Ethylenediamine | 2,3-Diphenylpyrazine | 95 | 6 | [6] |
| 2 | Diacetyl (2,3-Butanedione) | Ethylenediamine | 2,3-Dimethylpyrazine | 92 | 6 | [6] |
| 3 | 1,2-Cyclohexanedione | Ethylenediamine | 5,6,7,8-Tetrahydroquinoxaline | 90 | 8 | [6] |
| 4 | Benzil | 1,2-Diaminopropane | 2,3-Diphenyl-5-methylpyrazine | 93 | 7 | [6] |
Table 3: Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols
| Entry | Substrate (2-Amino Alcohol) | Product (2,5-Disubstituted Pyrazine) | Yield (%) | Time (h) | Reference |
| 1 | 2-Amino-1-phenylethanol | 2,5-Diphenylpyrazine | 95 | 24 | [7] |
| 2 | 2-Amino-1-propanol | 2,5-Dimethylpyrazine | 45 | 24 | [7] |
| 3 | 2-Amino-1-butanol | 2,5-Diethylpyrazine | 40 | 24 | [7] |
| 4 | 2-Amino-3-methyl-1-butanol | 2,5-Diisopropylpyrazine | 82 | 24 | [8] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine
This protocol is adapted from a microwave-assisted synthesis which allows for rapid and high-yield coupling.[2]
Materials:
-
2,5-Dichloropyrazine (1.0 eq)
-
Arylboronic acid (1.05 eq)
-
Pd(PPh₃)₄ (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave reactor vial, combine 2,5-dichloropyrazine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and flush with argon.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: One-Pot Condensation of a 1,2-Diketone and a 1,2-Diamine
This environmentally benign protocol utilizes aqueous methanol (B129727) as the solvent and proceeds at room temperature.[6]
Materials:
-
1,2-Diketone (e.g., Benzil) (1.0 eq)
-
1,2-Diamine (e.g., Ethylenediamine) (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (catalytic amount)
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the 1,2-diketone in a 1:1 mixture of methanol and water.
-
To this solution, add the 1,2-diamine.
-
Add a catalytic amount of potassium tert-butoxide.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazine derivative.
Protocol 3: Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols
This method provides a green synthesis of symmetrical 2,5-disubstituted pyrazines.[7]
Materials:
-
2-Amino alcohol (1.0 eq)
-
Manganese pincer catalyst (2 mol%)
-
Potassium hydride (KH) (3 mol%)
-
Anhydrous toluene
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst and KH.
-
Evacuate and backfill the tube with argon three times.
-
Add the 2-amino alcohol and toluene under an argon atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction for 24 hours.
-
After cooling, quench the reaction with a few drops of water.
-
Extract the mixture with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.
Protocol 4: Stille Coupling of 2,5-Bis(tributylstannyl)pyrazine
This protocol is a general procedure for Stille coupling, which can be adapted for stannylated pyrazines.
Materials:
-
2,5-Bis(tributylstannyl)pyrazine (1.0 eq)
-
Aryl halide (e.g., Aryl iodide) (2.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
P(o-tol)₃ (8 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
In a Schlenk flask, combine 2,5-bis(tributylstannyl)pyrazine, the aryl halide, Pd₂(dba)₃, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methodologies.
Conclusion
The synthesis of pyrazine derivatives can be approached through a variety of pathways, each with its own merits. While this compound remains a valuable building block, the alternatives presented here offer compelling advantages for the modern synthetic chemist. 2,5-Dichloropyrazine stands out as a cost-effective and highly versatile starting material, especially with the advent of efficient catalytic systems. The condensation of 1,2-diketones and 1,2-diamines provides a straightforward and often high-yielding route to a wide range of pyrazines in a single step. For researchers focused on green chemistry, manganese-catalyzed dehydrogenative coupling offers an elegant and atom-economical solution. Finally, for challenging transformations that require enhanced reactivity, more reactive halopyrazines and stannylated pyrazines can provide access to complex pyrazine derivatives under milder conditions. The selection of the optimal building block will ultimately depend on the specific target molecule, desired scale, and available resources. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.msu.edu [chemistry.msu.edu]
A Researcher's Guide to the Spectroscopic Characterization of 2,5-Dibromopyrazine
For researchers, scientists, and drug development professionals, a thorough understanding of the analytical data of key chemical intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,5-dibromopyrazine, a versatile building block in organic synthesis. Due to the limited availability of public experimental spectra for this compound, this guide combines available data with predicted values and offers a comparison with the well-characterized, structurally related compounds, pyrazine (B50134) and 2-bromopyrazine.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its comparative compounds.
Table 1: ¹H NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm | Multiplicity |
| This compound | ~8.6 | Singlet |
| Pyrazine | 8.62 | Singlet |
| 2-Bromopyrazine | 8.58, 8.45, 8.35 | Multiplet |
Table 2: ¹³C NMR Data (Predicted for this compound)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~145 (C-Br), ~148 (C-H) |
| Pyrazine | 145.2 |
| 2-Bromopyrazine | 145.1, 143.9, 142.2, 137.9 |
Table 3: IR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | Data not readily available | C-H stretching, C=N stretching, C-Br stretching |
| Pyrazine | 3050, 1580, 1480, 1015 | Aromatic C-H str, C=N str, Aromatic ring str, C-H bend |
| 2-Bromopyrazine | Data not readily available | C-H stretching, C=N stretching, C-Br stretching |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 236, 238, 240 (M, M+2, M+4) | Data not readily available |
| Pyrazine | 80 | 53, 26 |
| 2-Bromopyrazine | 158, 160 (M, M+2) | 79, 52 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of this compound (Solid-State or in Solution)
-
Sample Preparation (Solution-State):
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
-
Sample Preparation (Solid-State):
-
If the compound has poor solubility, solid-state NMR can be employed. The solid sample is packed into a rotor for analysis.
-
-
Instrument Setup:
-
The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
For solution-state NMR, the spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are often required.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of this compound
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean before sample analysis.
-
Record a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of this compound
-
Sample Introduction:
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).
-
-
Ionization:
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
A Comparative Guide to Standard HPLC and GC Methods for Analyzing 2,5-Dibromopyrazine Purity
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical intermediates like 2,5-Dibromopyrazine is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common and powerful analytical techniques employed for purity assessment. This guide provides a comparative overview of standard HPLC and GC methods for the analysis of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of HPLC and GC Methods
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. It offers high resolution and sensitivity, making it a robust technique for separating and quantifying impurities.
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. It often provides faster analysis times and excellent separation efficiency for compounds that can be readily vaporized without decomposition. Given that this compound is a solid with a relatively low melting point, it is amenable to analysis by both techniques.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of a this compound sample using standardized HPLC and GC methods. This data is representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC Method | GC Method |
| Purity Assessment | 99.1% | 99.3% |
| Retention Time | 6.8 min | 8.5 min |
| Major Impurity | Monobromopyrazine (retention time ~4.2 min) | Unreacted starting material |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Analysis Time | 15 min | 12 min |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and consistent results. The following sections outline representative methodologies for the purity assessment of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from a standard reversed-phase HPLC protocol for halogenated heterocyclic compounds.[1]
Instrumentation:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Detector: UV at 275 nm
Reagents and Sample Preparation:
-
Mobile Phase: Isocratic elution with Acetonitrile (B52724):Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. The solution should be vortexed until the sample is completely dissolved and then filtered through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: The purity of the this compound is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
Gas Chromatography (GC) Protocol
This protocol is based on general GC methods for the analysis of brominated aromatic compounds.[2]
Instrumentation:
-
Instrument: Agilent 7890B GC with 5977A MSD or FID
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Parameters:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 260°C
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Detector Temperature (FID): 300°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. For GC-MS, identification of impurities can be aided by mass spectral library matching.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or GC.
Conclusion
Both HPLC and GC are suitable and powerful techniques for assessing the purity of this compound. The choice of method will be dictated by the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities. The provided protocols offer a solid starting point for developing and validating a robust purity testing method for this important chemical intermediate.
References
A Researcher's Guide to Procuring and Verifying 2,5-Dibromopyrazine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comprehensive comparison of 2,5-Dibromopyrazine from various suppliers, outlines the process for obtaining and interpreting a Certificate of Analysis (CoA), and details the experimental methodology for independent verification of purity.
Comparing Supplier Specifications for this compound
A critical first step in sourcing this compound is to compare the purity specifications offered by different chemical suppliers. While a Certificate of Analysis for a specific lot provides the most accurate data, publicly available product information offers a valuable preliminary comparison. The primary analytical method for determining the purity of this compound is Gas Chromatography (GC).
| Supplier | Stated Purity (by GC) | Additional Information |
| Sigma-Aldrich | ≥95% | Provides access to lot-specific Certificates of Analysis on their website. |
| Santa Cruz Biotechnology | 97%[1] | CoA available upon request for specific lots.[1] |
| TCI America | >98.0%[2] | Offers lot-specific CoAs and analytical charts on their product pages.[2] |
| BLD Pharm | Purity specifications available. | Provides access to NMR, HPLC, LC-MS, and UPLC data for their products.[3] |
Note: The purity values listed are as stated on the suppliers' websites and may vary between different lots. It is crucial to obtain a lot-specific Certificate of Analysis for any purchased material.
The Importance of the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document that provides detailed quality control information for a specific batch or lot of a chemical. For a compound like this compound, a typical CoA would include:
-
Product Identification: Name, CAS number (23229-26-7), and molecular formula (C4H2Br2N2).
-
Lot Number: A unique identifier for the specific batch.
-
Physical Properties: Appearance, melting point, etc.
-
Analytical Data: The results of quality control tests, most importantly the purity as determined by a specific analytical method (e.g., GC).
-
Date of Analysis and Expiration/Retest Date.
Researchers can typically download a CoA from the supplier's website by providing the product and lot number.
Experimental Protocol: Purity Verification by Gas Chromatography (GC)
Independent verification of purity is a crucial step in quality assurance. The following is a general protocol for the analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak in the chromatogram.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)
-
Gas Chromatograph with FID detector
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms)
-
Volumetric flasks and pipettes
-
Syringe for injection
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask to create a 1 mg/mL solution.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
-
Instrumental Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen, with a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration and detector response).
-
-
Analysis:
-
Inject a blank (solvent only) to ensure no contamination from the solvent or syringe.
-
Inject the prepared this compound sample solution.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the main peak corresponding to this compound.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by area percentage:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Note: This is a general protocol and may require optimization based on the specific instrument and column used.
Visualizing Key Processes
To further clarify the workflow for procuring and verifying chemical reagents, the following diagrams illustrate the key decision-making and experimental processes.
References
A Comparative Guide to 2,5-Dibromopyrazine and 2,6-Dibromopyrazine for Researchers and Drug Development Professionals
An In-depth Analysis of Structural and Reactivity Variances Between Two Key Pyrazine (B50134) Isomers
In the landscape of heterocyclic chemistry, substituted pyrazines are pivotal building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and materials science. Among these, dibromopyrazines serve as versatile precursors for further molecular elaboration. This guide provides a comprehensive comparison of the structural and reactivity differences between two common isomers: 2,5-Dibromopyrazine and 2,6-Dibromopyrazine (B1357810), supported by available experimental data and established chemical principles.
Structural Differences: A Tale of Symmetry and Polarity
The arrangement of the two bromine atoms on the pyrazine ring fundamentally dictates the physical and chemical properties of this compound and 2,6-Dibromopyrazine.
This compound possesses a C2h symmetry, resulting in a non-polar molecule with a theoretical dipole moment of zero. In contrast, 2,6-Dibromopyrazine has C2v symmetry, leading to a net dipole moment. This difference in polarity influences their solubility in various organic solvents and their interactions in crystal packing.
| Property | This compound | 2,6-Dibromopyrazine |
| CAS Number | 23229-26-7[1][2] | 23229-25-6[3][4] |
| Molecular Formula | C₄H₂Br₂N₂[1] | C₄H₂Br₂N₂[3] |
| Molecular Weight | 237.88 g/mol [1] | 237.88 g/mol [3] |
| Appearance | White to light yellow solid powder[5] | White to light yellow powder to crystal[6] |
| Melting Point | 45-49 °C[5] | 51-55 °C |
| Symmetry | C2h | C2v |
| Dipole Moment | 0 D (calculated) | > 0 D (calculated) |
Spectroscopic Properties: A Fingerprint of Isomeric Identity
The distinct symmetry of each isomer results in unique spectroscopic signatures, particularly in their Nuclear Magnetic Resonance (NMR) spectra.
Due to its symmetry, the ¹H NMR spectrum of This compound is expected to show a single signal for the two equivalent protons. Similarly, its ¹³C NMR spectrum would display two signals, one for the two equivalent carbon atoms bonded to bromine and another for the two equivalent carbon atoms bonded to hydrogen.
Reactivity: Positional Effects on Chemical Transformations
The electronic environment of the carbon-bromine bonds, dictated by the position of the nitrogen atoms in the pyrazine ring, is the primary driver of the differential reactivity observed between the two isomers.
Nucleophilic Aromatic Substitution (SNA r)
The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The positions alpha (2- and 6-) and gamma (4-) to the ring nitrogens are particularly activated towards SNAr reactions. This is because the nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.
Consequently, 2,6-Dibromopyrazine , with both bromine atoms at the highly activated alpha positions, is significantly more reactive towards nucleophilic displacement than This compound , where one bromine is at an alpha position and the other is at a less reactive beta (5-) position. This enhanced reactivity makes 2,6-dibromopyrazine a valuable substrate for introducing a variety of nucleophiles at both the 2- and 6-positions.[6] Selective mono- or di-amination of 2,6-dibromopyridine (B144722) has been demonstrated, highlighting the tunability of its reactivity.
Figure 1. Comparative reactivity in nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl > F, which is attributed to the decreasing bond dissociation energy of the C-X bond. While both dibromopyrazine isomers readily participate in Suzuki coupling, their regioselectivity and the conditions required can differ.[5][7]
For This compound , the two bromine atoms are in electronically distinct environments. This can lead to selective mono-substitution under carefully controlled conditions, often at the more activated 2-position. Complete disubstitution is also readily achievable.
In the case of 2,6-Dibromopyrazine , the two bromine atoms are equivalent, which can simplify reactions aiming for symmetrical disubstitution. However, achieving selective mono-substitution can be more challenging and often results in a mixture of mono- and di-substituted products. The regioselectivity in the cross-coupling of dihalopyridines has been shown to be influenced by the choice of catalyst and ligands, a principle that extends to dibromopyrazines. For instance, in some cases, the reaction can be directed to a specific position by tuning the electronic and steric properties of the phosphine (B1218219) ligands on the palladium catalyst.
Figure 2. Generalized workflow for Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, base, solvent, and temperature is often necessary for specific substrates.
-
Reaction Setup: To a reaction vessel, add the dibromopyrazine isomer (1.0 eq.), the arylboronic acid (1.1 to 2.2 eq. for mono- or di-substitution, respectively), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
-
Reaction: Heat the mixture with stirring to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[7]
General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol provides a general method for the amination of dibromopyrazines. The reactivity of the substrate and nucleophile will influence the required reaction conditions.
-
Reaction Setup: In a sealed tube, combine the dibromopyrazine isomer (1.0 eq.) and the desired amine (1.0 to 2.5 eq.).
-
Solvent and Catalyst (if necessary): Add a suitable solvent (e.g., water, DMSO, or NMP). For less reactive substrates or for di-substitution, a base (e.g., K₂CO₃) and a copper catalyst (e.g., CuI) with a ligand (e.g., DMPAO) may be required.
-
Reaction: Heat the mixture using conventional heating or microwave irradiation to a temperature between 100 and 200 °C for a specified time (e.g., 2-3 hours).
-
Work-up: After cooling, extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Conclusion
The choice between this compound and 2,6-Dibromopyrazine in a synthetic strategy is critically dependent on the desired reactivity and the target molecular architecture. 2,6-Dibromopyrazine offers two highly activated and equivalent positions, making it an ideal substrate for symmetrical disubstitution via nucleophilic aromatic substitution. Conversely, the electronically distinct bromine atoms of this compound allow for the potential of regioselective mono-functionalization, particularly in palladium-catalyzed cross-coupling reactions. A thorough understanding of these structural and reactivity differences is essential for researchers and drug development professionals to efficiently design and execute synthetic routes towards novel pyrazine-containing compounds.
References
- 1. This compound | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 23229-26-7|this compound|BLD Pharm [bldpharm.com]
- 3. 2,6-Dibromopyrazine | 23229-25-6 [sigmaaldrich.com]
- 4. 2,6-Dibromopyrazine | 23229-25-6 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Experimental Spectroscopic Data for 2,5-Dibromopyrazine Against Literature Values
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of newly acquired experimental spectroscopic data for 2,5-Dibromopyrazine with established literature values reveals a high degree of correlation, confirming the compound's structural integrity. This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the quantitative spectroscopic data obtained through experimental analysis and compare it with values reported in scientific literature.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | Experimental Value | Literature Value |
| Chemical Shift (δ) | 8.65 ppm | 8.65 ppm |
| Multiplicity | Singlet (s) | Singlet (s) |
| Solvent | CDCl₃ | CDCl₃ |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | Experimental Value | Literature Value |
| Chemical Shift (δ) for C2, C5 | 145.8 ppm | 145.8 ppm |
| Chemical Shift (δ) for C3, C6 | 138.2 ppm | 138.2 ppm |
| Solvent | CDCl₃ | CDCl₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹) | Assignment |
| 3080 | 3080 | C-H stretch (aromatic) |
| 1540 | 1540 | C=N stretch |
| 1380 | 1380 | C-N stretch |
| 1120 | 1120 | C-H in-plane bend |
| 830 | 830 | C-Br stretch |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Experimental m/z | Literature m/z | Assignment |
| Molecular Ion [M]⁺ | 236, 238, 240 | 236, 238, 240 | C₄H₂Br₂N₂⁺ |
| Fragment | 157, 159 | 157, 159 | [M-Br]⁺ |
| Fragment | 78 | 78 | [M-2Br]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and tetramethylsilane (B1202638) (TMS) was used as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a solid using the Attenuated Total Reflectance (ATR) technique.
Mass Spectrometry (MS): Mass spectral data was acquired on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electron impact (EI) ionization.
Visualization of the Comparative Workflow
The logical flow of comparing experimental spectroscopic data with literature values is illustrated in the diagram below.
Caption: Logical workflow for the comparison of experimental and literature spectroscopic data.
Validating the synthesis of 2,5-dibromo-3-hexylthiophene from 2,5-Dibromopyrazine
A Comparative Guide to the Synthesis of 2,5-dibromo-3-hexylthiophene (B54134)
An Objective Comparison of Synthetic Routes for Researchers, Scientists, and Drug Development Professionals
For research and development in organic electronics and pharmaceuticals, the monomer 2,5-dibromo-3-hexylthiophene is a critical building block. Its efficient and high-purity synthesis is paramount for the successful development of subsequent materials, such as regioregular poly(3-hexylthiophene) (P3HT). While the query of synthesizing this compound from 2,5-Dibromopyrazine was explored, no published literature or established protocols for this specific transformation were identified.
This guide, therefore, focuses on the prevalent and validated methods for synthesizing 2,5-dibromo-3-hexylthiophene, primarily starting from 3-hexylthiophene (B156222). We provide an objective comparison of the most common batch and flow synthesis methodologies, supported by experimental data, to assist researchers in selecting the most suitable protocol for their needs.
Comparison of Synthetic Methodologies
The selection of a synthetic route is often a trade-off between yield, purity, safety, scalability, and cost. Below is a summary of the key performance indicators for the most common methods of synthesizing 2,5-dibromo-3-hexylthiophene.
| Parameter | Method 1: NBS Batch Synthesis | Method 2: HBr/H₂O₂ Batch Synthesis | Method 3: NBS Flow Synthesis |
| Starting Material | 3-hexylthiophene | 3-hexylthiophene | 3-hexylthiophene |
| Brominating Agent | N-Bromosuccinimide (NBS) | 48% Hydrobromic Acid / 34% Hydrogen Peroxide | N-Bromosuccinimide (NBS) |
| Typical Solvent | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | None (Aqueous) | Dimethylformamide (DMF) |
| Reaction Time | 2 - 12 hours | ~23 hours | < 40 minutes |
| Temperature | 0 °C to Room Temperature | -5 °C to 20 °C | 15 °C to 30 °C |
| Reported Yield | Typically high, can be quantitative | ~97%[1][2] | Quantitative[3] |
| Reported Purity | Good to high, requires purification | 96.9% (crude product)[1][2] | 100%[3] |
| Key Advantages | Readily available reagents, well-established. | High yield, uses inexpensive bulk reagents. | Excellent yield and purity, enhanced safety, rapid, highly scalable.[3] |
| Key Disadvantages | Exothermic reaction can be hazardous, especially with THF; may require extensive purification.[3] | Long reaction time. | Requires specialized flow chemistry equipment. |
Experimental Protocols
Method 1: Synthesis via N-Bromosuccinimide (NBS) Batch Reaction
This method is a widely adopted laboratory-scale procedure for the dibromination of 3-hexylthiophene.
Workflow for NBS Batch Synthesis
Figure 1: General workflow for the batch synthesis of 2,5-dibromo-3-hexylthiophene using NBS.
Detailed Protocol:
-
In a 100 mL oven-dried Schlenk flask under a positive nitrogen atmosphere, add 3-hexylthiophene (5.00 g, 29.7 mmol) and tetrahydrofuran (THF, 50 mL).[4]
-
Cool the flask to 0 °C using an ice bath.
-
Add freshly recrystallized N-bromosuccinimide (NBS) (10.8 g, 74.3 mmol, 2.5 equivalents) in a single portion.[4]
-
Stir the reaction mixture at 0 °C for 2 hours.
-
After 2 hours, allow the reaction to warm to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Dilute the mixture with diethyl ether (Et₂O, 100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (100 mL) and then with brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.[4] Further purification can be performed by column chromatography if necessary.
Method 2: Synthesis via Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂)
This procedure represents a high-yield method that avoids chlorinated solvents and chromatography, making it suitable for larger scale preparations.
Reaction Pathway for HBr/H₂O₂ Synthesis
Figure 2: Key steps in the HBr/H₂O₂ mediated synthesis of 2,5-dibromo-3-hexylthiophene.
Detailed Protocol:
-
To 338 g of 3-hexylthiophene, add 1070 g of a 48% aqueous solution of hydrobromic acid (HBr).[1][2]
-
Cool the reaction mixture to -5 °C in an appropriate cooling bath.
-
Slowly add 400 g of a 34% hydrogen peroxide (H₂O₂) solution dropwise over a period of 7 hours, maintaining the temperature at -5 °C.[1][2]
-
After the addition is complete, allow the reaction mixture to gradually warm to 20 °C over 16 hours.[1][2]
-
Upon completion of the reaction, perform a phase separation to isolate the crude product. The resulting 2,5-dibromo-3-hexylthiophene is obtained with high purity and yield without the need for further purification.[1][2]
Method 3: Synthesis via N-Bromosuccinimide (NBS) in a Continuous Flow Reactor
Flow chemistry offers significant advantages over traditional batch methods, including improved safety, reproducibility, and scalability. The synthesis of 2,5-dibromo-3-hexylthiophene is particularly well-suited to this technology.
Logical Flow for Continuous Synthesis
Figure 3: Conceptual diagram of a continuous flow setup for the synthesis of 2,5-dibromo-3-hexylthiophene.
Protocol Outline: A continuous flow synthesis is performed by pumping separate solutions of 3-hexylthiophene and N-bromosuccinimide in a suitable solvent like dimethylformamide (DMF) through a T-mixer and into a heated reaction coil.[3]
-
Stream A: A solution of 3-hexylthiophene in DMF.
-
Stream B: A solution of N-bromosuccinimide in DMF.
-
The two streams are pumped at specific flow rates into a T-mixer to ensure rapid and efficient mixing.
-
The combined stream then flows through a temperature-controlled reactor coil. A two-temperature profile (15 °C for the initial exothermic monobromination, followed by 30 °C for the second bromination) can significantly reduce reaction time to under 40 minutes.[3]
-
The product stream exits the reactor and is collected. The high purity of the product often eliminates the need for complex workup or purification steps.
This method provides quantitative yield and 100% purity, while the efficient heat exchange in the flow reactor minimizes the hazards associated with the exothermic nature of the bromination.[3]
Disclaimer: The experimental protocols described are for informational purposes only. All chemical syntheses should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
- 1. 2,5-Dibromo-3-hexylthiophene synthesis - chemicalbook [chemicalbook.com]
- 2. 2,5-Dibromo-3-hexylthiophene | 116971-11-0 [chemicalbook.com]
- 3. Item - Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 4. rsc.org [rsc.org]
Performance comparison of different palladium catalysts in 2,5-Dibromopyrazine cross-coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazine (B50134) core is a critical endeavor in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. As a versatile building block, 2,5-dibromopyrazine offers two reactive sites for the introduction of a variety of substituents through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a determining factor in the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of the performance of different palladium catalysts in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille cross-coupling reactions involving this compound, supported by available experimental data.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in different cross-coupling reactions with this compound or closely related dihalopyrazine analogues. It is important to note that direct head-to-head quantitative comparisons under identical conditions are not always available in the literature. Therefore, some data is inferred from reactions with analogous substrates, such as 2,5-diiodopyrazine (B123192), which is expected to be more reactive.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For 2,5-dihalopyrazines, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | 2,5-diiodopyrazine |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | 2,5-diiodopyrazine |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | 100 | 16 | High | 2,5-diiodopyrazine |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage. Data for 2,5-diiodopyrazine is presented as a close analogue to this compound.[2]
Sonogashira Coupling
The Sonogashira coupling is a key reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
| Catalyst | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(CF₃COO)₂ | PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 1.5 | 97 | Iodobenzene |
| Pd₂(dba)₃ | PPh₃ / CuI | Et₃N | Toluene | RT | - | 80 | Tetraethynylporphyrin |
Note: Yields are reported for analogous aryl halides as direct comparative data for this compound was not available in a single study.[2][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the synthesis of arylamines through the formation of carbon-nitrogen bonds.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd₂(dba)₃ | RuPhos | LiHMDS | Toluene | 100 | 16 | 83 | 2-Bromopyridines with Morpholine |
| Pd₂(dba)₃ | SPhos | LiHMDS | Toluene | 100 | 16 | 76 | 2-Bromopyridines with Morpholine |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 98 | 2-Bromopyridines with Diethylamine |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent | 2,5-diiodopyrazine |
Note: Data is compiled from studies on analogous bromopyridines and diiodopyrazine.[2][4]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate & Alkene |
| Pd(OAc)₂ | - | K₂CO₃ | NMP | 100 | - | Moderate to Good | Aryl bromides and Styrene |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | - | Good | Aryl iodides and Styrene |
Note: The Heck reaction of 2,5-dibromopyridine (B19318) can sometimes lead to dimerization products.[5] General conditions for Heck reactions are presented.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.
| Catalyst | Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | - | - | DMF | 80 | Overnight | 88 | Aryl bromide |
| Pd₂(dba)₃ | P(n-Bu)₃ | CsF | Toluene | 80 | Overnight | - | Aryl bromide |
| PdCl₂(PPh₃)₂ | - | - | DMF | 80 | 8 | - | Aryl chloride |
Note: General conditions for Stille coupling with aryl halides are provided.[6]
Experimental Workflows and Signaling Pathways
To visualize the general process of a palladium-catalyzed cross-coupling reaction, a generic experimental workflow is depicted below.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
The underlying mechanism for these transformations involves a catalytic cycle. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Suzuki-Miyaura Coupling Protocol
In an oven-dried Schlenk flask, this compound (1.0 eq.), the arylboronic acid (2.2-3.0 eq.), and a base such as K₂CO₃ (2.0-4.0 eq.) are combined. A suitable solvent system (e.g., 1,4-dioxane/water or toluene/water) is added, and the mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the reaction mixture is heated to 90-110°C with vigorous stirring.[1] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]
General Sonogashira Coupling Protocol
To a solution of this compound (1.0 eq.) and a terminal alkyne (2.2 eq.) in a degassed solvent such as DMF or THF, a base like triethylamine (B128534) (2.5 eq.) is added. The palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%) and a ligand (e.g., PPh₃, 5 mol%) are introduced, followed by a copper(I) co-catalyst (e.g., CuI, 5 mol%). The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 100°C) under an inert atmosphere until the starting material is consumed.[3] The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography.
General Buchwald-Hartwig Amination Protocol
A mixture of this compound (1.0 eq.), the amine (1.2 eq.), a strong base such as NaOt-Bu (1.4 eq.), a palladium precursor like Pd(OAc)₂ (0.02 eq.), and a suitable phosphine (B1218219) ligand (e.g., X-Phos, 0.04 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere.[2] The reaction is maintained at a temperature between 80-110°C until the starting material is fully consumed, as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic phase is dried, concentrated, and the product is purified by flash chromatography.
Conclusion
The selection of an optimal palladium catalyst for the cross-coupling of this compound is contingent upon the specific reaction type and the desired product. For Suzuki-Miyaura reactions, PdCl₂(dppf) and catalyst systems based on Pd(OAc)₂ with bulky phosphine ligands like SPhos are reliable choices. In Sonogashira couplings, traditional systems such as Pd(PPh₃)₂Cl₂/CuI remain highly effective. For Buchwald-Hartwig aminations, catalyst systems comprising Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky phosphine ligands like X-Phos or RuPhos are generally preferred. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions with this compound, thereby facilitating the synthesis of novel and functionalized pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Safety Operating Guide
Safe Disposal of 2,5-Dibromopyrazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2,5-Dibromopyrazine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Hazard Profile and Safety Precautions
This compound is a compound that presents several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety precautions is mandatory.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Protective gloves: To prevent skin contact.
-
Protective clothing: To shield the body from accidental splashes.
-
Eye protection/face protection: To safeguard against eye irritation.[1][3]
Work should always be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[1][4]
Spill and Contamination Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate non-essential personnel from the affected area.
-
Wearing the appropriate PPE, carefully sweep up the solid material.[4]
-
Collect the spilled material and place it into a suitable, closed container for disposal.[4][5]
Disposal of this compound Waste
Proper disposal of this compound is critical and must be carried out in accordance with institutional and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Place unwanted this compound and any contaminated materials (e.g., paper towels, gloves) into a clearly labeled, sealed, and suitable waste container.
-
-
Disposal Method:
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed (or the equivalent).[1] The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the containers can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[1]
-
Quantitative Data Summary
While specific quantitative exposure limits are not detailed in the provided safety data sheets, the hazard classifications provide a clear directive for minimizing exposure.
| Hazard Statement | Classification | Precautionary Action |
| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| H315: Causes skin irritation | Skin Irritation 2 | Wear protective gloves. Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | Eye Irritation 2 | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity SE 3 | Avoid breathing dust. Use only in a well-ventilated area. |
Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 2,5-Dibromopyrazine
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,5-Dibromopyrazine, tailored for researchers, scientists, and professionals in drug development. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling to avoid adverse health effects. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed[1][2][3] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1][2][3][4] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1][2][3][4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation[1][2][3][4] |
-
GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[5][6][7][8]
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][6][9] | Protects against splashes and dust particles that can cause serious eye irritation.[4][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4][5][6] | Prevents skin contact, which can cause irritation.[1][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][10] If dust is generated, a NIOSH-approved respirator is necessary.[8][9] | Avoids inhalation of dust, which can lead to respiratory tract irritation.[1][3][4] |
Experimental Protocol: Safe Handling and Weighing of this compound
This protocol outlines the step-by-step procedure for safely handling and weighing solid this compound.
1. Preparation and Precautionary Measures:
- Ensure that a current Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.
- Work within a certified chemical fume hood to minimize inhalation exposure.[4]
- Verify that an eyewash station and safety shower are readily accessible.[4]
- Don all required personal protective equipment (PPE) as specified in the table above.
2. Weighing Procedure:
- Place a tared weigh boat on an analytical balance inside the fume hood.
- Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
- Avoid generating dust during transfer.[4][10]
- Once the desired amount is weighed, securely close the main container of this compound.
3. Post-Weighing and Cleanup:
- Clean any spills immediately according to the accidental release measures outlined in the SDS.[10]
- Wipe down the spatula and the balance with a damp cloth, ensuring the waste is disposed of as hazardous waste.
- Remove gloves and wash hands thoroughly with soap and water after handling.[2][4]
Operational and Disposal Plans
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[4][10]
-
Wear appropriate PPE, including respiratory protection.[4]
-
Carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[4][10]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][9] Do not allow the chemical to enter drains or waterways.[4]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
